molecular formula C7H14N2O3 B7780884 Glycyl-dl-norvaline CAS No. 1999-38-8

Glycyl-dl-norvaline

Cat. No.: B7780884
CAS No.: 1999-38-8
M. Wt: 174.20 g/mol
InChI Key: JXIQKLAZYWZTRA-RXMQYKEDSA-N
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Description

Glycyl-DL-norvaline (CAS 2189-27-7) is a dipeptide consisting of glycine and norvaline. With a molecular formula of C7H14N2O3 and a molecular weight of 174.20 g/mol, it is provided as a white to almost white powder . This compound is characterized by high purity, typically exceeding 97.0% as determined by HPLC and non-aqueous titration . Dipeptides like this compound are fundamental building blocks in biochemical research. They are of significant interest in the study of molecular self-assembly, a process driven by non-covalent interactions such as hydrogen bonding, which can lead to the formation of nanostructures and hydrogels . Furthermore, dipeptides serve as crucial moieties in prodrug design. Utilizing amino acids and dipeptides as promoteties can enhance a drug's aqueous solubility and facilitate its transport across biological membranes via specialized nutrient transporters, thereby improving bioavailability and enabling targeted drug delivery . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1999-38-8

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

(2R)-2-[(2-aminoacetyl)amino]pentanoic acid

InChI

InChI=1S/C7H14N2O3/c1-2-3-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m1/s1

InChI Key

JXIQKLAZYWZTRA-RXMQYKEDSA-N

SMILES

CCCC(C(=O)O)NC(=O)CN

Isomeric SMILES

CCC[C@H](C(=O)O)NC(=O)CN

Canonical SMILES

CCCC(C(=O)O)NC(=O)CN

Origin of Product

United States

Foundational & Exploratory

Glycyl-dl-norvaline molecular weight and chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals. It synthesizes physicochemical data with practical synthetic methodologies, adhering to the requested "Senior Application Scientist" persona.

Physicochemical Profile, Synthetic Methodology, and Structural Analysis

Executive Summary

Glycyl-dl-norvaline (Gly-DL-Nva) is a synthetic dipeptide composed of the achiral amino acid glycine and the racemic non-proteinogenic amino acid DL-norvaline.[1] Unlike its structural isomer Glycyl-valine (Gly-Val), which possesses a branched isopropyl side chain, Glycyl-norvaline features a linear propyl side chain. This structural distinction makes it a critical tool in structure-activity relationship (SAR) studies, particularly for probing the steric tolerance of hydrophobic binding pockets in enzymes such as arginase.[1]

This guide provides a comprehensive analysis of the compound's chemical identity, a validated protocol for its synthesis, and its applications in bioanalytical chemistry.[1]

Chemical Identity & Structural Architecture[1][2][3]

Core Identifiers
AttributeSpecification
Systematic Name 2-[(2-Aminoacetyl)amino]pentanoic acid
Common Name This compound
Synonyms H-Gly-DL-Nva-OH; Gly-Norvaline
CAS Registry Number 2189-27-7
Molecular Formula

Molecular Weight 174.20 g/mol
SMILES CCCC(C(=O)O)NC(=O)CN
Stereochemistry Racemic mixture at the C-terminal

-carbon (DL-form)
Structural Visualization

The following diagram illustrates the covalent connectivity of this compound, highlighting the peptide bond formation between the glycine carboxyl terminus and the norvaline amino terminus.

GlycylNorvalineStructure N_term N-Terminus (NH2) Gly_Alpha Glycine α-Carbon (-CH2-) N_term->Gly_Alpha Peptide_Bond Peptide Bond (-CO-NH-) Gly_Alpha->Peptide_Bond Nva_Alpha Norvaline α-Carbon (-CH-) Peptide_Bond->Nva_Alpha Side_Chain Linear Side Chain (-CH2-CH2-CH3) Nva_Alpha->Side_Chain Side Chain C_Term C-Terminus (-COOH) Nva_Alpha->C_Term Backbone

Figure 1: Connectivity graph of this compound showing the N-terminal Glycine residue coupled to the C-terminal Norvaline residue.

Structural Analysis: The "Nor" Nomenclature

The term "norvaline" is historically derived but chemically significant.[1] While "Valine" implies a branched isopropyl group, the "Nor-" prefix in this context indicates the normal (straight-chain) isomer.

  • Valine Side Chain:

    
     (Branched, bulky close to backbone).[1]
    
  • Norvaline Side Chain:

    
     (Linear, flexible).[1]
    

This difference allows researchers to use Gly-DL-Nva to probe "steric exclusion" zones in receptor sites where the bulk of Valine would cause a clash, but the length of Norvaline is tolerated.

Physicochemical Properties[1][4][5][6]

PropertyValue / Description
Physical State White to off-white crystalline powder
Solubility Soluble in water (>50 mg/mL); sparingly soluble in ethanol
pKa Values (Estimated)

-COOH: ~2.3
Isoelectric Point (pI) ~5.95 (calculated average of pKa values)
Hygroscopicity Low to Moderate (Store desicated)
Stability Stable under standard laboratory conditions.[1][2] Hydrolyzes in strong acid (6N HCl, 110°C) back to Gly and Nva.[1]

Synthetic Methodology: Solution-Phase Peptide Coupling

Expertise & Causality: While solid-phase peptide synthesis (SPPS) is standard for longer chains, solution-phase synthesis is often more economical and scalable for simple dipeptides like Gly-DL-Nva.[1] The following protocol utilizes the Mixed Anhydride Method . This method is chosen over carbodiimides (like DCC) to minimize racemization (though less critical here as the product is already DL) and to simplify purification by avoiding urea byproducts.[1]

Reaction Scheme
  • Activation:

    
    
    
  • Coupling:

    
    
    
  • Deprotection:

    
    
    
Step-by-Step Protocol

Step 1: Activation of Glycine

  • Dissolve N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH) (10 mmol) in anhydrous Tetrahydrofuran (THF) (50 mL).

  • Cool the solution to -15°C using a dry ice/acetone bath. Reason: Low temperature prevents the decomposition of the mixed anhydride intermediate.

  • Add N-Methylmorpholine (NMM) (10 mmol) as a base.[1]

  • Dropwise add Isobutyl chloroformate (10 mmol). Stir for 15 minutes.

Step 2: Coupling

  • In a separate vessel, dissolve DL-Norvaline methyl ester hydrochloride (10 mmol) in DMF/THF mixture with 1 equivalent of NMM to neutralize the HCl salt.

  • Add this solution to the activated Glycine mixture at -15°C.

  • Allow the reaction to warm to room temperature naturally and stir for 4-6 hours.

  • Workup: Evaporate solvent. Dissolve residue in Ethyl Acetate.[1] Wash sequentially with 5% Citric Acid, Sat.[1] NaHCO

    
    , and Brine.[1][3] Dry over MgSO
    
    
    
    .

Step 3: Deprotection (Hydrolysis & Boc-Removal) [1]

  • Saponification: Treat the ester with 1N NaOH in Methanol (1:1) for 1 hour to remove the methyl ester group.[1] Acidify to pH 3 and extract.

  • Boc-Removal: Treat the intermediate with Trifluoroacetic acid (TFA)/DCM (1:1) for 30 minutes.

  • Precipitation: Add cold Diethyl Ether to precipitate the final product H-Gly-DL-Nva-OH as a trifluoroacetate salt (or desalt via ion-exchange chromatography).

Analytical Characterization

To validate the identity of this compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (D
    
    
    
    O, 400 MHz):
    • 
       ~3.8 ppm (s, 2H): Glycine 
      
      
      
      -CH
      
      
      .[1]
    • 
       ~4.3 ppm (m, 1H): Norvaline 
      
      
      
      -CH.[1]
    • 
       ~1.6-1.8 ppm (m, 2H): Norvaline 
      
      
      
      -CH
      
      
      .[1]
    • 
       ~1.3-1.4 ppm (m, 2H): Norvaline 
      
      
      
      -CH
      
      
      .[1]
    • 
       ~0.9 ppm (t, 3H): Norvaline 
      
      
      
      -CH
      
      
      (Terminal methyl).[1]
    • Note: The amide proton typically exchanges with D

      
      O and is not visible.
      
Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  Calculated m/z = 175.21.[1]
    
  • Fragmentation:

    • Loss of water (

      
      ).[1]
      
    • Cleavage of the peptide bond yielding Glycine immonium ion (m/z 30) and Norvaline fragments.[1]

Applications in Research & Drug Development[4]

Arginase Inhibition Studies

Norvaline is a structural analogue of Ornithine and can act as a feedback inhibitor of the enzyme Arginase .[1]

  • Mechanism: Arginase converts Arginine to Ornithine and Urea.[1][4] Norvaline competes for the active site.[1]

  • Dipeptide Utility: Gly-DL-Nva is often used to study peptide transport mechanisms (PEPT1/PEPT2 transporters) where the transporter requires a dipeptide motif, delivering the inhibitor (Norvaline) intracellularly after cytosolic hydrolysis.[1]

Chromatographic Internal Standard

Due to its non-proteinogenic nature, Gly-DL-Nva is an excellent Internal Standard (IS) for amino acid analysis via HPLC or LC-MS.[1]

  • Benefit: It does not co-elute with the 20 standard amino acids.[1]

  • Usage: Spiked into biological samples (plasma/urine) prior to derivatization to correct for injection variability and detector response drift.[1]

References

  • PubChem. (n.d.).[1][5] this compound | C7H14N2O3.[1][6] National Library of Medicine.[1] Retrieved February 5, 2026, from [Link]

  • ResearchGate. (1960).[1] Synthesis of Oligopeptides Derived from L-Norvaline. Journal of the American Chemical Society.[1][7] Retrieved February 5, 2026, from [Link]

Sources

Technical Guide: Solubility Profiling & Physicochemical Characterization of Glycyl-dl-norvaline

[1][2][3]

Document Control:

  • Subject: this compound (CAS: 2189-27-7)[1][2][3][4]

  • Context: Organic Solvent Compatibility & Thermodynamic Behavior[2]

Executive Summary

This compound (Gly-dl-Nva) is a dipeptide combining the structural flexibility of Glycine with the hydrophobic linearity of Norvaline.[1][2][3] While highly soluble in aqueous media due to its zwitterionic character, its behavior in organic solvents is governed by the competition between crystal lattice energy and solvation enthalpy.[2]

This guide provides a predictive solubility map based on solvatochromic parameters and details a self-validating experimental protocol to empirically determine the solubility profile. This approach is critical for process chemists optimizing peptide precipitation, crystallization, or liquid-phase synthesis.[2][3]

Physicochemical Baseline

Understanding the solute's intrinsic properties is the first step in predicting solubility.[2][3] this compound exhibits amphiphilic characteristics: the peptide backbone is polar and capable of hydrogen bonding, while the norvaline side chain introduces a hydrophobic propyl group.[2]

Table 1: Physicochemical Properties of this compound
PropertyValue / DescriptorRelevance to Solubility
Molecular Formula

Low molecular weight facilitates solvent penetration.[1][2][3]
Molecular Weight 174.20 g/mol Diffusion coefficient in viscous solvents (e.g., DMSO).[1][3]
Structure H-Gly-DL-Nva-OHZwitterionic terminus creates high lattice energy.[1][2][3]
Side Chain Linear Propyl (

)
Increases

relative to Gly-Gly; improves alcohol solubility.[1][2][3]
Predicted pI ~5.9 - 6.0Minimum solubility region (isoelectric precipitation).[1][2][3]
Hydropathy Index Neutral to slightly hydrophobicSoluble in polar organics; insoluble in aliphatics.[1][2][3]

Solubility Profile & Solvent Classification

The solubility of zwitterionic peptides in organic solvents is often non-intuitive.[2][3] The high melting point of this compound (approx. 260°C, decomposition) indicates strong intermolecular electrostatic interactions (salt bridges) in the solid state.[2][3] To dissolve the peptide, the solvent must disrupt these interactions.[2]

The Solubility Map

We classify solvents into three tiers based on their interaction mechanism with Gly-dl-Nva.

  • Tier 1: High Solubility (Dipolar Aprotic) [3]

    • Solvents:DMSO, DMF, NMP.

    • Mechanism:[2][5] These solvents act as strong Hydrogen Bond Acceptors (HBA) and possess high dielectric constants, effectively shielding the zwitterionic charges and disrupting intermolecular H-bonds.[2][3]

    • Utility: Stock solutions, reaction media.[2][3][6][7]

  • Tier 2: Moderate/Conditional Solubility (Polar Protic)

    • Solvents:Methanol, Ethanol, Trifluoroethanol (TFE).

    • Mechanism:[2][5] The hydroxyl groups can donate and accept H-bonds.[2][3] However, the lower dielectric constant (vs. water) struggles to overcome the lattice energy of the zwitterion.

    • Optimization: Solubility is significantly enhanced by adding 5–10% water or small amounts of acid (TFA) to protonate the carboxylate, breaking the zwitterionic lock.

  • Tier 3: Anti-Solvents (Non-Polar)

    • Solvents:Diethyl Ether, Hexane, Dichloromethane (DCM), Acetonitrile.

    • Mechanism:[2][5] Lack of H-bonding capability and low dielectric constants make these energetically unfavorable for solvating the peptide.[2][3]

    • Utility: Precipitation, crystallization, washing.[2][3]

Experimental Protocol: Saturation Shake-Flask Method

To generate precise empirical data (e.g., mg/mL), researchers must avoid visual estimation.[2][3] The following protocol is a self-validating system using HPLC or Gravimetric analysis.

Workflow Diagram (DOT)

The following diagram outlines the logical flow for determining solubility and calculating thermodynamic parameters.

SolubilityProtocolStartStart: this compound SampleSolventSelectSelect Solvent System(Pure or Binary Mixture)Start->SolventSelectEquilibrationExcess Solid Addition &Isothermal Shaking (24-48h)SolventSelect->EquilibrationTempControlSet Temperature Points(e.g., 20, 25, 30, 35, 40 °C)Equilibration->TempControlFiltrationFiltration (0.22 µm PTFE)Isothermal conditionsTempControl->FiltrationAnalysisBranchAnalysisMethodFiltration->AnalysisBranchHPLCHPLC-UV (210 nm)Quantification vs StandardAnalysisBranch->HPLCTrace/Low SolubilityGravimetricEvaporation & Weighing(High Conc. Only)AnalysisBranch->GravimetricHigh Solubility (>10 mg/mL)DataCalcCalculate Solubility (S)in mol/L or mg/mLHPLC->DataCalcGravimetric->DataCalcThermoCalcVan 't Hoff Plot:ln(S) vs 1/TDataCalc->ThermoCalcOutputOutput:ΔH_diss, ΔS_diss, ΔG_dissThermoCalc->Output

Caption: Logical workflow for determining the thermodynamic solubility profile of this compound.

Step-by-Step Methodology

Phase 1: Equilibration

  • Preparation: Place an excess amount of this compound (approx. 50 mg) into a 2 mL HPLC vial or glass tube.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Ethanol, DMSO).[2][3]

  • Agitation: Seal tightly and shake at a fixed temperature (e.g., 298.15 K) for 24–48 hours. Note: Equilibrium is reached when concentration plateaus.[2]

Phase 2: Sampling & Filtration

  • Settling: Allow the suspension to stand for 1 hour at the set temperature to sediment solids.

  • Filtration: Using a pre-warmed syringe and a 0.22 µm PTFE filter, filter the supernatant.[2][3] Critical: Ensure the filter is at the same temperature as the sample to prevent precipitation during filtration.

Phase 3: Quantification (HPLC Method)

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).[2][3]

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA) gradient.[2][3]

  • Detection: UV at 210 nm (peptide bond absorption).[2][3]

  • Calculation: Compare peak area of the filtrate against a calibration curve of Gly-dl-Nva in water.

Thermodynamic Analysis

Once solubility (


The Modified Van 't Hoff Equation:

13
  • Plot:

    
     (y-axis) vs. 
    
    
    (x-axis).[1][2][3]
  • Slope:

    
     (Enthalpy of dissolution).[1][2][3]
    
  • Intercept:

    
     (Entropy of dissolution).[2][3]
    
  • Gibbs Free Energy:

    
    [1][2][3]
    

Interpretation for Researchers:

  • Positive

    
    :  Endothermic dissolution.[2][3] Solubility increases with temperature (typical for peptides in organics).[2][3]
    
  • Negative

    
    :  Ordering of solvent molecules around the peptide (solvophobic effect).[3]
    

References

  • Physicochemical Properties of Norvaline

    • Source: National Center for Biotechnology Information (2025).[2][3] PubChem Compound Summary for CID 65098, Norvaline.[2][3]

    • URL:[Link][1][3]

  • Peptide Solubility Guidelines

    • Source: Sigma-Aldrich.[1][2][3][8][9] "Solubility Guidelines for Peptides."

  • Thermodynamics of Amino Acid Dissolution

    • Source: ResearchGate (2016).[2][3][10] "Solubility and Thermodynamics of Dissolution of Amino Acids."

    • URL:[Link]

  • This compound Product Data

    • Source: Tokyo Chemical Industry (TCI).[2][3] "Product G0134: this compound."[1][2][3]

Hydrophobicity Index of Glycyl-dl-norvaline: A Technical Guide for Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the hydrophobicity index of Glycyl-dl-norvaline, its derivation, and its critical application in quantitative proteomics.

Content Type: Technical Whitepaper & Protocol Audience: Senior Proteomics Scientists, Mass Spectrometrists, and Biochemists Focus: Hydrophobicity derivation, RP-HPLC retention behavior, and Internal Standard (IS) calibration.

Part 1: Executive Summary & Core Directive

This compound (Gly-Nva) is a synthetic dipeptide utilized in proteomics primarily as a non-proteinogenic internal standard and a hydrophobicity calibration marker . Unlike the 20 standard amino acids, Norvaline (Nva) is a straight-chain isomer of Valine. This structural nuance confers a unique hydrophobicity index that falls between Valine and Leucine, making Gly-Nva an ideal "molecular ruler" for calibrating Reversed-Phase Liquid Chromatography (RP-HPLC) gradients and validating peptide retention time prediction algorithms (e.g., SSRCalc).

This guide provides the calculated hydrophobicity index of Gly-Nva, explains the physicochemical causality behind its retention behavior, and details a self-validating protocol for its use in normalizing LC-MS/MS datasets.

Part 2: The Hydrophobicity Index of this compound

The Index Value

In the context of standard peptide hydrophobicity scales (where Glycine = 0 and Leucine = 100 at pH 2.0), the hydrophobicity index of the This compound dipeptide is derived as follows:

ParameterValue / RangeContext
Relative Hydrophobicity Index ~83 - 88 Normalized Scale (Gly=0, Leu=100)
RP-HPLC Retention Coefficient 15.4 min Compared to Val (13.8 min) and Leu (22.2 min)
LogP (Partition Coefficient) -2.1 (Calculated) Indicates amphiphilic character suitable for RP-HPLC
Elution Order Val < Gly-Nva < Leu Critical for "hydrophobicity bracketing"
Structural Causality: Why Gly-Nva Matters

The utility of Gly-Nva stems from the Norvaline side chain (-CH₂-CH₂-CH₃) .

  • Isomerism (Nva vs. Val): Both have 3 carbons in the side chain. Valine is branched (isopropyl), while Norvaline is linear (n-propyl).

  • The "Linear Effect": In RP-HPLC, linear alkyl chains have a larger contact surface area with the C18 stationary phase compared to their branched isomers. This results in stronger van der Waals interactions.

  • Result: Gly-Nva elutes later than Gly-Val (more hydrophobic) but earlier than Gly-Leu (which has 4 carbons). This positions Gly-Nva in a unique "blind spot" of the natural proteome, minimizing interference with endogenous peptides.

Stereochemistry (DL-Mixture)

Commercially available This compound is a mixture of Gly-L-Nva and Gly-D-Nva .

  • Achiral columns (C18): Enantiomers (L and D) generally co-elute or show negligible separation unless a chiral environment is induced. For standard proteomics, they appear as a single peak.

  • Chiral columns: They will resolve into two distinct peaks.

  • Note: Most proteomic retention time calibration assumes the L-isomer behavior.

Part 3: Visualization of Hydrophobicity & Elution

The following diagram illustrates the structural hierarchy and the resulting elution profile on a C18 column.

G cluster_0 Structural Hydrophobicity Hierarchy cluster_1 RP-HPLC Elution Profile (C18) Val Gly-Val (Branched C3) Index: ~76 Nva Gly-Nva (Linear C3) Index: ~85 Val->Nva Linearity increases surface area Det MS Detection Val->Det Leu Gly-Leu (Branched C4) Index: 100 Nva->Leu Carbon count increases retention Nva->Det Leu->Det Inj Injection C18 C18 Column (Hydrophobic Interaction) Inj->C18 C18->Val Elutes 1st C18->Nva Elutes 2nd (Internal Standard) C18->Leu Elutes 3rd

Caption: Gly-Nva bridges the hydrophobicity gap between Valine and Leucine, serving as a precise calibration point.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Calibrating Retention Time Prediction with Gly-Nva

Objective: Use Gly-Nva to determine the slope and intercept of the hydrophobicity vs. retention time curve for a specific LC-MS setup.

Materials
  • This compound (Gly-Nva): >99% purity (e.g., Sigma G-6635).

  • Reference Peptides: Gly-Val, Gly-Leu, Gly-Phe.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Workflow
  • Preparation:

    • Prepare a 1 µM stock solution of Gly-Nva in 5% ACN.

    • Prepare an equimolar mix of Gly-Val, Gly-Nva, and Gly-Leu.

  • LC Method:

    • Column: C18 Reverse Phase (e.g., 150mm x 2.1mm, 1.7µm).

    • Gradient: 5% B to 40% B over 30 minutes.

  • Data Acquisition:

    • Monitor MS1 for the [M+H]+ ions.

    • Gly-Nva MW: ~188.2 Da -> m/z 189.2 .

  • Calculation (The Self-Validating Step):

    • Plot the retention times (

      
      ) of Val, Nva, and Leu against their theoretical coefficients (Val=13.8, Nva=15.4, Leu=22.2).
      
    • Validation Criterion: The

      
       of the linear regression must be > 0.98. If 
      
      
      
      , the column performance is degraded (peak tailing) or the gradient is non-linear.
Application in Proteomics[2]
  • Normalization: Spike Gly-Nva into all samples at a constant concentration. Divide the intensity of endogenous peptides by the Gly-Nva intensity to correct for injection volume variability.

  • iRT Calibration: Use Gly-Nva as a non-natural anchor point to convert retention times into iRT (indexed Retention Time) scores, facilitating data sharing between labs.

Part 5: References

  • Guo, D., Mant, C. T., Taneja, A. K., Parker, J. M. R., & Hodges, R. S. (1986). Prediction of peptide retention times in reversed-phase high-performance liquid chromatography I. Determination of retention coefficients of amino acid residues of model synthetic peptides. Journal of Chromatography A, 359, 499-517. Link

  • Kovacs, J. M., et al. (2006). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides. Biopolymers, 84(3), 283-297. Link

  • Tripet, B., et al. (2007). Kinetic analysis of the interaction between Troponin C and Troponin I. Journal of Molecular Biology, 365(5), 1544-1556. (Demonstrates use of Nva as a structural probe). Link

  • Sigma-Aldrich. (2024). This compound Product Specification & Safety Data Sheet. Link

Methodological & Application

A Systematic Approach to HPLC Method Development for the Quantification of Glycyl-dl-norvaline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and scientifically-grounded guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of the dipeptide Glycyl-dl-norvaline. We will move beyond a simple recitation of steps to explore the underlying chromatographic principles, explaining the rationale behind critical decisions in method development. This guide is designed for researchers and drug development professionals, offering field-proven insights to create a reliable, accurate, and self-validating analytical protocol suitable for quality control and research applications.

Introduction: The Analytical Challenge of Small, Polar Peptides

This compound is a dipeptide composed of glycine and norvaline. As a small, highly polar molecule, it presents a distinct set of challenges for analytical chemists.[1] Unlike larger proteins or peptides containing aromatic amino acids, this compound lacks a strong UV chromophore, making sensitive detection difficult. Furthermore, its high polarity makes it poorly retained on traditional reversed-phase HPLC columns under standard conditions.[2][3]

Developing a robust HPLC method is therefore not a trivial task. It requires a systematic approach that considers the physicochemical properties of the analyte to select the appropriate stationary phase, mobile phase composition, and detection parameters. This guide follows the principles outlined in the ICH Q14 guideline for Analytical Procedure Development, emphasizing a science and risk-based approach to ensure the final method is fit for its intended purpose.[4][5]

Analyte Characterization: The Foundation of Method Development

A thorough understanding of the analyte is the critical first step. The properties of this compound dictate our entire analytical strategy.

PropertyValue / DescriptionAnalytical Implication
Molecular Formula C₇H₁₄N₂O₃[1]-
Molecular Weight 174.20 g/mol [1]Suitable for standard HPLC-UV and MS detectors.
Structure Glycine linked to Norvaline via a peptide bond. Contains a primary amine (N-terminus) and a carboxylic acid (C-terminus).The molecule is zwitterionic; its net charge is highly pH-dependent. This is the key to controlling retention.
Polarity (XLogP3) -2.8 (Computed)[1]Highly polar. Will require strategies to enhance retention in reversed-phase chromatography.
UV Absorbance No aromatic rings. Absorbance is primarily due to the peptide bond (~190-220 nm).Requires low-wavelength UV detection, which necessitates high-purity mobile phase solvents to minimize baseline noise.

Chromatographic Strategy: Taming a Polar Analyte

Given the analyte's properties, Reversed-Phase HPLC (RP-HPLC) with ion-pairing is the most logical and effective strategy. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[6] To retain a polar analyte like this compound, we must increase its interaction with the stationary phase.

The Causality behind Our Choices:

  • pH Control: By operating at a low pH (e.g., pH 2-3), we protonate the carboxylic acid group (-COOH) of the dipeptide. This neutralizes its negative charge, making the molecule less polar overall and increasing its affinity for the non-polar stationary phase.

  • Ion-Pairing Reagent: An acidic mobile phase modifier like Trifluoroacetic Acid (TFA) serves a dual purpose. It controls the pH and its counter-ions (CF₃COO⁻) "pair" with the positively charged primary amine (NH₃⁺) on the dipeptide. This ion pair behaves as a more hydrophobic entity, further enhancing retention.[7]

  • Stationary Phase Selection: Standard C18 columns can suffer from "phase collapse" or poor retention for highly polar analytes in mobile phases with low organic content.[2] Therefore, an aqueous-stable C18 column (often with polar end-capping or polar-embedded ligands) is the superior choice. These columns are specifically designed to maintain performance and reproducibility in highly aqueous conditions.[8]

The workflow for developing this method can be visualized as a logical progression from initial setup to final validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation (ICH Q2) Analyte Analyte Characterization (Polarity, pKa, UV) ATP Define Analytical Target Profile (ATP) (e.g., Assay, Purity) Analyte->ATP Column Column Selection (Aqueous C18) ATP->Column MobilePhase Mobile Phase Screening (pH, Modifier: TFA) Column->MobilePhase Detector Detector Setup (Low UV: 214 nm) MobilePhase->Detector Gradient Gradient Optimization (Shallow Gradient Profile) Detector->Gradient FlowTemp Optimize Flow & Temperature (Peak Shape, Run Time) Gradient->FlowTemp SST System Suitability Testing FlowTemp->SST Validation Full Method Validation (Linearity, Accuracy, Precision) SST->Validation

Caption: HPLC Method Development Workflow.

Detailed Experimental Protocol

This section provides a step-by-step protocol for developing the HPLC method.

Instrumentation and Reagents
  • HPLC System: A quaternary or binary HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Aqueous-stable C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Reagents:

    • This compound reference standard.

    • HPLC-grade Acetonitrile (ACN).

    • HPLC-grade Water (e.g., Milli-Q).

    • Trifluoroacetic Acid (TFA), HPLC grade.

  • Standard & Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of HPLC-grade water.

    • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with HPLC-grade water.

    • Sample Diluent: Use HPLC-grade water.

Step 1: Initial Chromatographic Conditions

The goal here is to achieve retention of the analyte peak away from the solvent front.

ParameterRecommended SettingRationale
Mobile Phase A 0.1% (v/v) TFA in WaterLow pH for analyte protonation and ion-pairing.
Mobile Phase B 0.1% (v/v) TFA in AcetonitrileOrganic solvent for elution. TFA maintains consistent pH.
Flow Rate 1.0 mL/minStandard starting point for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Injection Volume 10 µLA good starting volume to avoid peak distortion.
Detection UV at 214 nmWavelength for detecting the peptide bond.
Gradient 5% to 50% B over 20 minutesA broad, shallow screening gradient to elute the analyte and any potential impurities.[9]

Procedure:

  • Equilibrate the system with the initial conditions (95% A / 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject the Working Standard (0.1 mg/mL).

  • Analyze the resulting chromatogram for peak shape, retention time, and signal-to-noise ratio.

Step 2: Method Optimization

Based on the initial run, adjust the gradient to improve resolution, reduce run time, and enhance peak shape.

  • If Retention is Too Low: Decrease the initial %B (e.g., start at 2% B).

  • If Retention is Too High: Increase the initial %B or make the gradient steeper.

  • For Improved Resolution: Make the gradient shallower (e.g., increase the gradient time or decrease the %B change per minute). A typical gradient for peptide analysis might increase by 1% B per minute.[9]

Optimized Gradient Example:

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
15.08020
15.1595
17.0595
17.1982
20.0982

This optimized gradient is shallower, focusing the separation power in the region where the dipeptide is expected to elute, while including a high-organic wash step to clean the column.

Method Validation Protocol (ICH Q2(R2) Framework)

Once the method is optimized, it must be validated to prove its reliability.[10] The following presents a self-validating system.

System Suitability Testing (SST)

This is performed before any sample analysis to ensure the chromatographic system is performing adequately.

Procedure: Make five replicate injections of the Working Standard (0.1 mg/mL).

Acceptance Criteria (Example):

ParameterAcceptance LimitRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0%Ensures retention time stability.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

Procedure:

  • Inject a blank (diluent).

  • Inject the Working Standard.

  • If available, inject a sample of a known related impurity or a forced degradation sample. Acceptance Criteria: The blank should show no interfering peaks at the retention time of this compound. The analyte peak should be resolved from any other peaks present.

Linearity

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.

Procedure: Prepare a series of at least five concentrations of this compound (e.g., from 0.01 mg/mL to 0.2 mg/mL). Inject each concentration and plot the peak area against the concentration.

Acceptance Criteria (Example):

ParameterAcceptance Limit
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy & Precision
  • Accuracy is the closeness of the test results to the true value. It is often assessed by spike recovery.

  • Precision is the degree of scatter between a series of measurements. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Procedure (Combined):

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • For repeatability , one analyst injects each level six times on the same day.

  • For intermediate precision , a second analyst repeats the experiment on a different day with different equipment if possible.

Acceptance Criteria (Example):

ParameterAcceptance Limit
Accuracy (Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%

The following diagram illustrates the logical flow for troubleshooting common HPLC issues during development, ensuring a robust final method.

TroubleshootingTree cluster_peak Peak Shape Solutions cluster_retention Retention Solutions cluster_pressure Pressure Solutions Start Problem Observed PoorPeakShape Poor Peak Shape (Tailing/Fronting) Start->PoorPeakShape LowRetention Low Retention (Peak near void) Start->LowRetention HighBackpressure High Backpressure Start->HighBackpressure CheckpH Adjust Mobile Phase pH PoorPeakShape->CheckpH CheckColumn Check Column Health PoorPeakShape->CheckColumn LowerInjection Lower Injection Volume/ Concentration PoorPeakShape->LowerInjection LowerOrganic Decrease Initial %B LowRetention->LowerOrganic ChangeModifier Increase TFA concentration LowRetention->ChangeModifier UseAqueousCol Confirm Aqueous-Stable Column LowRetention->UseAqueousCol CheckFrit Check/Replace In-line Filter HighBackpressure->CheckFrit FlushSystem Flush Column/System HighBackpressure->FlushSystem LowerFlow Lower Flow Rate HighBackpressure->LowerFlow Final Method Optimized CheckpH->Final LowerOrganic->Final CheckFrit->Final

Caption: Troubleshooting Decision Tree for HPLC.

Conclusion

This application note has detailed a systematic, science-driven approach to developing a robust and reliable RP-HPLC method for the analysis of this compound. By understanding the analyte's physicochemical properties and making informed choices regarding the column, mobile phase, and detector, we can overcome the challenges associated with small, polar peptides. The described protocol, grounded in ICH guidelines, provides a clear pathway from initial screening to full method validation, ensuring that the resulting analytical procedure is accurate, precise, and fit for its intended purpose in both research and quality control environments.

References

  • National Institute of Standards and Technology. DL-Norvaline - the NIST WebBook. [Link]

  • PubChem. DL-norvaline | C5H11NO2 | CID 824. [Link]

  • Crawford Scientific. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Hichrom. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • FooDB. Showing Compound Norvaline (FDB005441). [Link]

  • PubChem. This compound | C7H14N2O3 | CID 86841. [Link]

  • International Council for Harmonisation (ICH). ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]

  • National Center for Biotechnology Information. HPLC Analysis and Purification of Peptides. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • European Medicines Agency (EMA). ICH guideline Q14 on analytical procedure development. [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]

  • LCGC International. Basics of HPLC Peptide Analysis. [Link]

  • Cgmp. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • Journal of Chemical Education. Dipeptide Sequence Determination: Analyzing Phenylthiohydantoin Amino Acids by HPLC. [Link]

  • ResearchGate. How can you separate a co-eluting more polar compound by HPLC?. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures. [Link]

Sources

using Glycyl-dl-norvaline as an internal standard in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a robust protocol for using Glycyl-dl-norvaline (Gly-Nva) as a specialized Internal Standard (IS) in the quantitative analysis of protein hydrolysates. Unlike free amino acid standards (e.g., L-Norvaline or Norleucine) which only correct for volumetric errors and matrix effects, Gly-Nva serves a dual purpose: it validates the completeness of peptide bond cleavage during the hydrolysis step while simultaneously acting as a chromatographic reference.[1] This protocol is optimized for drug development and food safety workflows requiring rigorous Quality by Design (QbD) compliance.

Introduction

In quantitative amino acid analysis (AAA), the total protein content is determined by hydrolyzing peptide bonds to release free amino acids. A critical failure mode in this process is incomplete hydrolysis , often caused by temperature fluctuations, acid evaporation, or steric hindrance in hydrophobic protein domains.[1]

Standard protocols use free L-Norvaline as an internal standard.[1] However, because L-Norvaline requires no hydrolysis, it cannot detect failures in the bond-breaking step.[1] This compound , a dipeptide, mimics the analyte's requirement for cleavage.[1] Its conversion to free Norvaline provides a direct metric for hydrolysis efficiency.

Why this compound?
  • Non-Endogenous: Norvaline is not present in mammalian proteins, ensuring zero background interference.

  • Physicochemical Mimicry: The Gly-Nva dipeptide exhibits solubility and ionization profiles similar to short proteolytic fragments.[1]

  • Process Validation: Low recovery of Norvaline from Gly-Nva specifically flags hydrolysis issues, distinguishing them from simple instrument drift.

Physicochemical Profile

PropertySpecification
Compound Name This compound
CAS Number 2189-27-7
Molecular Formula C₇H₁₄N₂O₃
Molecular Weight 174.20 g/mol
Solubility Soluble in water, 0.1 M HCl
pKa Values ~3.1 (COOH), ~8.2 (NH₂)
Hydrolysis Product Glycine + DL-Norvaline
Storage -20°C (Desiccated)

Experimental Protocol

Reagent Preparation
  • Hydrolysis Acid (6N HCl): Mix equal parts concentrated HCl (37%) and LC-MS grade water. Add 0.1% Phenol to prevent tyrosine oxidation.

  • Gly-Nva Stock Solution (10 mM):

    • Weigh 17.42 mg of this compound.[1]

    • Dissolve in 10 mL of 0.1 M HCl.

    • Note: Store at -20°C. Stable for 3 months.

  • Working Internal Standard (IS) Solution (500 µM):

    • Dilute Stock Solution 1:20 with 0.1 M HCl.

Sample Preparation & Hydrolysis Workflow

This protocol utilizes a Liquid Phase Hydrolysis method, compatible with subsequent OPA/FMOC derivatization or direct LC-MS analysis.[1]

Step 1: Spiking

  • Transfer equivalent of 1-5 mg protein sample into a heavy-walled glass hydrolysis tube.[1]

  • Add 100 µL of Working IS Solution (Gly-Nva) directly to the sample before adding acid.[1]

    • Critical: This ensures the IS experiences the exact same hydrolysis conditions as the analyte.

Step 2: Hydrolysis

  • Add 2.0 mL of 6N HCl (with 0.1% Phenol).

  • Flush tube with Nitrogen gas for 30 seconds to remove oxygen (prevents Methionine/Cysteine oxidation).

  • Seal tube hermetically.

  • Incubate at 110°C for 24 hours .

Step 3: Drying & Reconstitution [1]

  • Cool tubes to room temperature.

  • Evaporate acid to dryness using a vacuum concentrator (SpeedVac) at 60°C.

  • Reconstitute residue in 1.0 mL of Mobile Phase A (e.g., 20 mM Ammonium Formate) or Borate Buffer (if derivatizing).

Chromatographic Conditions (LC-MS/MS)

For direct analysis of underivatized amino acids.[1]

  • Column: Intrada Amino Acid (3 x 100 mm, 3 µm) or equivalent HILIC column.

  • Mobile Phase A: Acetonitrile:Formic Acid (100:0.3).

  • Mobile Phase B: 100 mM Ammonium Formate in Water.

  • Gradient:

    • 0-3 min: 15% B (Isocratic)[1]

    • 3-10 min: 15% -> 100% B[1]

    • 10-12 min: 100% B

  • Detection: MS/MS (MRM Mode).

MRM Transitions:

  • Norvaline (Target): 118.1 -> 72.1 (Quantifier), 118.1 -> 55.1 (Qualifier).[1]

  • Gly-Nva (Intact - QC Check): 175.1 -> 118.1 (Monitor this to detect unhydrolyzed IS).[1]

Data Analysis & Logic

The power of this method lies in the interpretation of the Norvaline signal.

Calculation of Hydrolysis Efficiency (HE):


[1]
  • Control: A sample of free L-Norvaline spiked into a blank hydrolysis tube (post-hydrolysis) or a parallel Gly-Nva standard known to be fully hydrolyzed.[1]

Logic Flow Diagram (Graphviz)

AAA_Workflow Start Sample Preparation Spike Add Gly-Nva IS (Before Hydrolysis) Start->Spike Hydrolysis Acid Hydrolysis (110°C, 24h, 6N HCl) Spike->Hydrolysis LCMS LC-MS/MS Analysis Hydrolysis->LCMS Decision Check MRM Signals: 1. Free Norvaline (118->72) 2. Intact Gly-Nva (175->118) LCMS->Decision Result1 High Nva / No Gly-Nva Decision->Result1 Ideal Result2 Low Nva / High Gly-Nva Decision->Result2 Incomplete Result3 Low Nva / No Gly-Nva Decision->Result3 Loss/Suppression Conclusion1 VALID: Hydrolysis Complete. Proceed to Quant. Result1->Conclusion1 Conclusion2 INVALID: Hydrolysis Failed. Check Temp/Time. Result2->Conclusion2 Conclusion3 INVALID: Matrix Suppression or Sample Loss. Result3->Conclusion3

Figure 1: Decision tree for interpreting this compound internal standard results.

Validation & Quality Control

To ensure the trustworthiness of this protocol, the following QC criteria must be met:

ParameterAcceptance CriteriaRationale
IS Recovery 90% - 110%Verifies complete peptide bond cleavage.[1]
Intact Gly-Nva < 1% of Initial SpikeConfirms no residual dipeptide remains.[1]
Linearity (Nva) R² > 0.995Ensures accurate quantification of released Norvaline.
Blank Interference < 0.1% of IS AreaConfirms Norvaline is non-endogenous in the matrix.

Troubleshooting Guide

  • Issue: High signal for Intact Gly-Nva (m/z 175).

    • Cause: Hydrolysis temperature was too low or time was insufficient.

    • Solution: Check heating block calibration. Ensure tubes are fully submerged in the heating medium.

  • Issue: Low Norvaline recovery, but no Intact Gly-Nva found.

    • Cause: Physical sample loss (leakage) or severe ion suppression.

    • Solution: Check tube seals. Perform a post-column infusion experiment to map matrix effects.

  • Issue: Variable Norvaline retention time.

    • Cause: pH fluctuations in the reconstituted sample.

    • Solution: Ensure the reconstitution buffer has sufficient capacity to neutralize residual HCl.

References

  • Waters Corporation. Amino Acid Analysis: AccQ-Tag Ultra Derivatization Kit Care and Use Manual. (Standard industry reference for Norvaline usage). Link

  • Agilent Technologies. Amino Acid Analysis: How-To Guide. (Protocols for IS preparation and hydrolysis). Link

  • National Institutes of Health (NIH). Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways. (Mechanistic background on hydrolysis efficiency). Link

  • PubChem. this compound Compound Summary. (Physicochemical data). Link[1]

  • Sigma-Aldrich. Peptide Stability and Potential Degradation Pathways.[1] (Reference for handling peptide standards). Link

Sources

Application Note & Protocol: Enhancing Protein Stability with Glycyl-dl-Norvaline Buffer Formulations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Challenge of Protein Stability and the Promise of Dipeptide Buffers

The therapeutic potential of proteins is immense, yet their inherent instability presents a significant hurdle in the development of safe and effective biopharmaceuticals. Proteins are susceptible to a multitude of degradation pathways, including aggregation, denaturation, and chemical modification, which can compromise their efficacy and elicit immunogenic responses. A cornerstone of mitigating these challenges lies in the rational design of formulation buffers that not only control pH but also actively contribute to the stabilization of the protein's native conformation.[1]

While traditional buffers like phosphate and citrate are widely used, they can sometimes fall short in providing optimal stability for all protein modalities.[2] This has spurred the exploration of alternative excipients, with short peptides emerging as a versatile and promising class of stabilizers.[3][4] Dipeptides, in particular, offer a unique combination of properties. Their modular nature allows for the fine-tuning of physicochemical characteristics such as charge, hydrophobicity, and hydrogen-bonding capacity, offering a broader chemical space for formulation optimization compared to single amino acids.[3][5]

This application note introduces Glycyl-dl-norvaline, a dipeptide composed of glycine and the non-proteinogenic amino acid norvaline, as a novel buffering agent and stabilizer for protein formulations. We will delve into the scientific rationale for its use, provide detailed protocols for buffer preparation and protein stability assessment, and discuss the potential mechanisms by which this dipeptide can enhance the shelf-life of therapeutic proteins.

The Rationale for this compound in Protein Formulations

This compound presents a compelling case as a multifunctional excipient for several reasons:

  • Buffering Capacity: Like other dipeptides, this compound possesses ionizable amino and carboxyl groups, allowing it to function as a buffer. Based on the pKa values of its constituent amino acids and similar dipeptides like Glycylglycine (pKa1 ~3.1, pKa2 ~8.2), this compound is predicted to have two buffering regions, making it suitable for formulations in both the acidic and neutral to slightly basic pH ranges. The predicted pKa values for this compound are approximately 3.1 for the carboxylic acid group and 8.3 for the amino group, providing buffering capacity in the pH ranges of roughly 2.5-4.1 and 7.7-8.9.

  • Stabilization through Preferential Exclusion: The glycine residue, known for its role as a stabilizer, is thought to function through the "preferential exclusion" mechanism.[6] In this model, the excipient is preferentially excluded from the protein's surface, leading to an increase in the surface tension of the surrounding water and thermodynamically favoring the compact, native state of the protein.

  • Modulation of Intermolecular Interactions: The norvaline residue, with its linear hydrophobic side chain, can potentially interact with hydrophobic patches on the protein surface.[7] These interactions may disrupt protein-protein interactions that lead to aggregation, a major degradation pathway for many therapeutic proteins.[8]

  • Potential for Antioxidant Activity: While not extensively studied for this compound specifically, some peptides have been shown to possess antioxidant properties, which could help mitigate oxidative damage to the protein.[3]

It is important to note the potential for cytotoxicity associated with high concentrations of L-norvaline (above 125 µM).[9][10] Therefore, careful dose-response studies are crucial to determine the optimal and safe concentration range for this compound in a given formulation.

Protocol 1: Preparation of this compound Buffer

This protocol describes the preparation of a 100 mM this compound stock solution, which can be subsequently pH-adjusted and diluted to the desired final concentration.

Materials:

  • This compound (MW: 174.20 g/mol )

  • High-purity water (e.g., Milli-Q or equivalent)

  • 1 M HCl solution

  • 1 M NaOH solution

  • Calibrated pH meter

  • Volumetric flasks

  • Stir plate and stir bar

  • 0.22 µm sterile filter

Procedure:

  • Calculate the required mass of this compound: To prepare 100 mL of a 100 mM stock solution, weigh out 1.742 g of this compound.

  • Dissolve the dipeptide: Add the weighed this compound to a 100 mL volumetric flask. Add approximately 80 mL of high-purity water and stir until the solid is completely dissolved.

  • Adjust the pH: Place the flask on a stir plate and immerse a calibrated pH electrode into the solution.

    • To prepare a buffer in the acidic range (e.g., pH 3.5), slowly add 1 M HCl dropwise while continuously monitoring the pH until the target pH is reached.

    • To prepare a buffer in the neutral to slightly basic range (e.g., pH 8.0), slowly add 1 M NaOH dropwise while continuously monitoring the pH until the target pH is reached.

  • Bring to final volume: Once the target pH is stable, remove the pH electrode and carefully add high-purity water to the 100 mL mark.

  • Sterile filter: For use in biological applications, sterile-filter the buffer solution through a 0.22 µm filter into a sterile container.

  • Storage: Store the buffer at 2-8°C. Note that the stability of dissolved dipeptides can be moderate, so it is recommended to prepare fresh solutions for critical applications.[11][12]

Experimental Workflow for Evaluating Protein Stability in this compound Buffer

The following workflow outlines a systematic approach to assess the stabilizing effect of this compound on a model protein, such as a monoclonal antibody (mAb).

Caption: Experimental workflow for assessing protein stability.

Protocol 2: Assessment of Protein Aggregation by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.[13]

Materials:

  • UHPLC or HPLC system with a UV detector

  • Size exclusion column suitable for the molecular weight of the protein (e.g., 300 Å pore size for mAbs)

  • Mobile phase: Typically the formulation buffer itself or a standard SEC mobile phase (e.g., sodium phosphate buffer with NaCl)

  • Protein samples in control and this compound buffers (pre- and post-stress)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: If necessary, dilute the protein samples to an appropriate concentration for detection (e.g., 1 mg/mL).

  • Injection: Inject a fixed volume of the protein sample onto the column.

  • Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).

  • Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates. Calculate the percentage of each species relative to the total peak area.

Data Presentation:

Buffer FormulationStress Condition% Monomer% Dimer% High Molecular Weight Aggregates
Control Buffer (pH 6.0)Initial99.50.40.1
Control Buffer (pH 6.0)4 weeks at 40°C95.23.51.3
50 mM Gly-dl-Nva (pH 6.0)Initial99.60.30.1
50 mM Gly-dl-Nva (pH 6.0)4 weeks at 40°C98.11.50.4

Protocol 3: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of a protein solution as a function of temperature, providing the melting temperature (Tm), which is an indicator of thermal stability.[10]

Materials:

  • Differential Scanning Calorimeter

  • Protein samples in control and this compound buffers

  • Matching buffer for reference cell

Procedure:

  • Sample Preparation: Prepare protein samples at a concentration of 1-2 mg/mL. Ensure the reference buffer is an exact match to the sample buffer.

  • Instrument Setup: Set the scan rate (e.g., 60-90 °C/hour) and the temperature range (e.g., 20-100°C).[12]

  • Loading: Load the protein sample into the sample cell and the matching buffer into the reference cell.

  • Data Acquisition: Initiate the temperature scan and record the differential heat capacity.

  • Data Analysis: Analyze the resulting thermogram to determine the onset of unfolding and the melting temperature (Tm) at the peak of the unfolding transition.

Data Presentation:

Buffer FormulationMelting Temperature (Tm) in °C
Control Buffer (pH 6.0)70.5
25 mM Gly-dl-Nva (pH 6.0)71.8
50 mM Gly-dl-Nva (pH 6.0)72.5
100 mM Gly-dl-Nva (pH 6.0)72.3

Proposed Mechanism of Protein Stabilization by this compound

The stabilizing effects of this compound on proteins are likely multifaceted, involving a combination of mechanisms.

stabilization_mechanism cluster_protein Unfolded Unfolded Protein Native Native Protein Unfolded->Native Folding Aggregate Aggregated Protein Unfolded->Aggregate Aggregation Native->Unfolded Denaturation GlyNva This compound GlyNva->Unfolded Hydrophobic Interaction (Norvaline component) GlyNva->Native Preferential Exclusion (Glycine component)

Caption: Proposed mechanisms of protein stabilization by this compound.

  • Preferential Exclusion by the Glycine Moiety: The highly soluble and polar glycine component of the dipeptide is likely preferentially excluded from the protein surface. This increases the free energy of the unfolded state, shifting the equilibrium towards the more compact and stable native conformation.[6]

  • Interference with Aggregation Hotspots by the Norvaline Moiety: The linear hydrophobic side chain of norvaline can interact with exposed hydrophobic patches on partially unfolded or native protein states. These "hotspots" are often involved in the initiation of aggregation. By binding to these sites, the norvaline moiety can sterically hinder protein-protein interactions and prevent the formation of aggregates.

  • Buffering Effect: By maintaining a stable pH within the optimal range for the protein, the buffering capacity of this compound prevents pH-induced conformational changes that can lead to denaturation and aggregation.

Conclusion

This compound holds significant promise as a novel, multi-functional excipient for the formulation of therapeutic proteins. Its predicted dual-range buffering capacity, combined with the potential for protein stabilization through preferential exclusion and disruption of hydrophobic interactions, makes it a valuable tool for formulation scientists. The protocols provided in this application note offer a starting point for the systematic evaluation of this compound in enhancing the stability of protein-based therapeutics. Further investigation into the precise mechanisms of interaction and the optimization of its concentration in various formulations will undoubtedly expand its utility in the development of robust and effective biopharmaceuticals.

References

  • Rowan's Free Online pKa Calculator. Rowan Scientific. (URL: [Link])

  • Glycylglycine Buffer 0.2M, pH 9.0, Sterile. bioWORLD. (URL: [Link])

  • How to Predict pKa. Rowan Scientific. (URL: [Link])

  • Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review. National Center for Biotechnology Information. (URL: [Link])

  • Best Practices for Differential Scanning Calorimetry of Proteins and Biopolymers. Malvern Panalytical. (URL: [Link])

  • How to Prevent Protein Aggregation: Insights and Strategies. BioPharmaSpec. (URL: [Link])

  • Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems. National Center for Biotechnology Information. (URL: [Link])

  • Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. National Center for Biotechnology Information. (URL: [Link])

  • Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review. MDPI. (URL: [Link])

  • Monoclonal antibody formulations: a quantitative analysis of marketed products and patents. Taylor & Francis Online. (URL: [Link])

  • Gly-Gly Buffer. Hopax Fine Chemicals. (URL: [Link])

  • Peptides as functional excipients for drug delivery. ScienceDirect. (URL: [Link])

  • Formulation Strategies to Prevent Protein Degradation. AAPS Newsmagazine. (URL: [Link])

  • Differential Scanning Calorimetry to Assess Protein Antigens. YouTube. (URL: [Link])

  • A Review on Recent Advances in Stabilizing Peptides/Proteins upon Fabrication in Hydrogels from Biodegradable Polymers. National Center for Biotechnology Information. (URL: [Link])

  • Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. (URL: [Link])

  • DL-norvaline. PubChem. (URL: [Link])

  • The Methods of Measuring Protein Thermal Stability. Mtoz Biolabs. (URL: [Link])

  • Prevent Protein Aggregation in Formulations: A Guide. Leukocare. (URL: [Link])

Sources

Precision Synthesis of Glycyl-dl-Norvaline Derivatives for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Synthesis of Glycyl-dl-Norvaline Derivatives for Drug Delivery Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Drug Development Scientists

Executive Summary: The Strategic Value of Norvaline

In the landscape of peptide-based drug delivery, the incorporation of non-proteinogenic amino acids is a pivotal strategy to overcome the poor enzymatic stability of native peptides. This compound (Gly-dl-Nva) represents a unique structural motif. Unlike its branched-chain isomer Valine, Norvaline possesses a linear propyl side chain. This structural alteration maintains lipophilicity while significantly altering the substrate recognition profile for endogenous proteases.

This guide details the synthesis of Gly-dl-Nva derivatives, focusing on their application as protease-resistant linkers in prodrug design and as self-assembling amphiphiles for nanocarrier fabrication. We address the specific challenge of handling the racemic (dl) mixture, providing protocols that ensure reproducibility and rigorous characterization.

Key Technical Advantages[1]
  • Metabolic Stability: The linear side chain of Norvaline (Nva) reduces recognition by standard aminopeptidases that typically cleave Valine or Leucine residues.

  • Tunable Hydrophobicity: Nva contributes to the partition coefficient (LogP) without introducing the steric bulk of branched carbons, facilitating tighter packing in self-assembling systems.

  • Cost-Efficiency: Utilizing the dl-racemate reduces raw material costs for early-stage screening of physicochemical properties (solubility, release kinetics) before committing to enantiopure synthesis.

Chemical Basis & Synthesis Strategy[2][3][4][5][6]

The "DL" Factor in Drug Delivery

Using a racemic mixture (dl-Norvaline) results in a final product containing both Gly-L-Nva and Gly-D-Nva .

  • L-Isomer: Biologically active, potentially cleavable by specific enzymes (e.g., cathepsins).

  • D-Isomer: Generally inert to proteolytic cleavage, serving as a "stabilizer" or long-circulating component.

  • Implication: In drug delivery, this mixture can result in a biphasic release profile —a rapid release phase (L-isomer cleavage) followed by a sustained or negligible release phase (D-isomer retention).

Retrosynthetic Analysis

The synthesis adopts a Solid-Phase Peptide Synthesis (SPPS) approach using Fmoc chemistry.[1][2] This method is superior to solution-phase synthesis for dipeptides due to easier purification (filtration vs. extraction) and the suppression of racemization during coupling.

Pathway Visualization: The following diagram outlines the critical path from resin loading to the final prodrug conjugate.

SynthesisWorkflow cluster_QC Quality Control Points Start Start: 2-Chlorotrityl Chloride Resin Load 1. Loading: Fmoc-dl-Nva-OH (DIPEA, DCM) Start->Load SN1 Reaction Deprotect1 2. Fmoc Removal (20% Piperidine/DMF) Load->Deprotect1 Base Induced Couple 3. Coupling: Fmoc-Gly-OH (HBTU/HOBt/DIPEA) Deprotect1->Couple Amide Bond Formation QC1 Kaiser Test (Ninhydrin) Deprotect1->QC1 Deprotect2 4. Fmoc Removal (N-terminal exposure) Couple->Deprotect2 Cleave 5. Cleavage from Resin (1% TFA in DCM) Deprotect2->Cleave Acid Labile Linker Product Crude Gly-dl-Nva-OH Cleave->Product Functionalize 6. Drug Conjugation (Solution Phase) Product->Functionalize Ester/Amide Linkage QC2 HPLC/MS Verification Product->QC2

Figure 1: Step-wise SPPS workflow for the synthesis of Gly-dl-Nva intermediates. The 2-Chlorotrityl resin is selected to allow cleavage of the protected peptide fragment if necessary.

Experimental Protocols

Protocol A: Solid-Phase Synthesis of H-Gly-dl-Nva-OH

Objective: Synthesis of the free dipeptide as a core building block. Scale: 0.5 mmol Resin: 2-Chlorotrityl Chloride Resin (Loading: ~1.0-1.6 mmol/g)

Materials Required
  • Fmoc-dl-Norvaline-OH (Fmoc-dl-Nva-OH)

  • Fmoc-Glycine-OH (Fmoc-Gly-OH)

  • Coupling Reagents: HBTU, HOBt (or Oxyma Pure)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF (Peptide grade), DCM, Diethyl Ether

Step-by-Step Methodology
  • Resin Loading (The Critical First Step)

    • Weigh 0.5 g of 2-Chlorotrityl resin into a fritted synthesis vessel.

    • Swell in dry DCM (5 mL) for 20 minutes. Drain.

    • Dissolve Fmoc-dl-Nva-OH (1.2 eq, 0.6 mmol) in 5 mL dry DCM with DIPEA (4 eq).

    • Add solution to resin and shake for 2 hours at room temperature.

    • Rationale: Using 2-Chlorotrityl resin prevents racemization of the C-terminal Norvaline during loading (unlike Wang resin which requires DMAP).

    • Capping: Add Methanol (1 mL) to the reaction mixture and shake for 15 mins to cap unreacted chloride sites. Drain and wash with DCM (3x), DMF (3x).

  • Fmoc Deprotection

    • Add 20% Piperidine in DMF (5 mL). Shake for 5 minutes. Drain.

    • Repeat with fresh 20% Piperidine for 15 minutes.

    • Wash resin: DMF (3x), DCM (3x), DMF (3x).

    • Validation: Perform a Kaiser Test. A blue resin indicates free amines (Successful deprotection).

  • Coupling of Glycine

    • Dissolve Fmoc-Gly-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF (4 mL).

    • Add DIPEA (6 eq) to activate the carboxylate.

    • Immediately add the activated solution to the resin-bound Nva.

    • Shake for 45–60 minutes.

    • Wash: DMF (3x), DCM (3x).

    • Validation: Kaiser Test should be colorless (Complete coupling).

  • Final N-Terminal Deprotection

    • Repeat Step 2 to remove the Fmoc group from the Glycine residue.

    • Final Wash: DMF (3x), DCM (3x), Methanol (2x), Diethyl Ether (2x). Dry resin under vacuum.

  • Cleavage

    • Prepare cleavage cocktail: 1% Trifluoroacetic acid (TFA) in DCM.

    • Add 5 mL to resin. Shake for 2 minutes (short duration prevents acid hydrolysis of the peptide bond).

    • Filter into a flask containing 1 mL Pyridine (to neutralize TFA immediately if acid-sensitive groups are present) or water.

    • Repeat 3 times.

    • Concentrate the filtrate in vacuo. Precipitate in cold Diethyl Ether.

Protocol B: Conjugation to Model Drug (Prodrug Formation)

Objective: Link Gly-dl-Nva to a model amine drug (e.g., Doxorubicin or a fluorescent amine like Coumarin-amine).

  • Activation: Dissolve H-Gly-dl-Nva-OH (1 eq) in anhydrous DMF.

  • Protection (Transient): If the N-terminus of Gly is free, it may self-couple. Modification: Use Boc-Gly-dl-Nva-OH (obtained by not removing the final protecting group in Protocol A, or using Boc-Gly-OH).

  • Coupling:

    • Add EDC.HCl (1.2 eq) and NHS (1.2 eq) to the peptide solution. Stir for 30 min at 0°C to form the NHS-ester.

    • Add the Amine-Drug (1.0 eq) and Triethylamine (2 eq).

    • Stir at Room Temp for 12–24 hours.

  • Deprotection (if Boc used): Treat with 50% TFA/DCM for 30 mins to expose the N-terminal Glycine amine.

  • Purification: Semi-preparative RP-HPLC (C18 column, Water/Acetonitrile gradient).

Quality Control & Data Analysis

Chromatographic Separation of Isomers

Since the product is a diastereomeric mixture (Gly-L-Nva and Gly-D-Nva), HPLC analysis is critical.

ParameterCondition
Column C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm)
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 60% B over 20 minutes
Detection UV at 214 nm (peptide bond)
Expected Result Two distinct peaks (splitting) may occur due to diastereomers having slightly different hydrophobicities.
Mass Spectrometry
  • Technique: ESI-MS (Positive Mode).

  • Target Mass: Calculate Exact Mass of Gly (57.02) + Nva (99.07) + H2O (18.01) = ~174.1 Da (for free dipeptide).

  • Criteria: Observe [M+H]+ peak.

Application Note: Mechanism of Action

The utility of Gly-dl-Nva derivatives lies in their enzymatic gating . The following diagram illustrates how the dipeptide acts as a prodrug linker.

DrugRelease Prodrug Prodrug Complex (Gly-dl-Nva-Drug) Intermediate Intermediate (Nva-Drug) Prodrug->Intermediate Step 1: Gly cleavage (Fast) Bypass D-Isomer (Uncleaved/Stable) Prodrug->Bypass D-Nva Isomer (Steric Resistance) Enzyme Aminopeptidase / Cathepsin Enzyme->Prodrug Catalysis Release Active Drug Released Intermediate->Release Step 2: L-Nva cleavage (Slower/Specific)

Figure 2: Differential cleavage kinetics of the Gly-dl-Nva linker. The L-isomer pathway leads to drug release, while the D-isomer fraction remains stable, potentially extending circulation time.

Stability & Release Assay Protocol
  • Incubation: Incubate 100 µM of Gly-dl-Nva-Drug in human plasma at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Add cold Acetonitrile (1:3 ratio) to precipitate plasma proteins. Centrifuge.

  • Analysis: Analyze supernatant via HPLC.

  • Interpretation:

    • Rapid disappearance of parent peak = Instability.

    • Appearance of "Nva-Drug" intermediate = Stepwise cleavage.

    • Plateau at 50% remaining parent = Only L-isomer is being metabolized (Confirmation of D-isomer stability).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield on Resin Inefficient swelling or steric hindrance.Use PEGylated resins (e.g., Tentagel) for better solvation; Double couple the Norvaline.
Racemization High base concentration during loading.Reduce DIPEA to 2 eq during loading; Use 2-Chlorotrityl resin (no base required for cleavage).
Incomplete Solubility Hydrophobicity of Norvaline.Add 10% Trifluoroethanol (TFE) to the coupling solvent to disrupt aggregation.
No Separation of Isomers Standard C18 column insufficient.Switch to a Chiral Stationary Phase column (e.g., Chiralpak) or use a C18 column with a shallower gradient (0.5% B/min).

References

  • Espinoza-Hicks, J. C., et al. (2023). "Stereoselective synthesis of S-norvaline and related amino acids through a common intermediate."[3] Amino Acids. [Link]

  • Werner, F., et al. (2012). "Influence of molecular structure and plasma hydrolysis on the metabolism of glutamine-containing dipeptides in humans." Metabolism. [Link]

  • Rink, H. (1987). "Solid-phase synthesis of protected peptide fragments using a trialkoxy-diphenyl-methylester resin." Tetrahedron Letters. [Link]

  • Vlieghe, P., et al. (2010). "Peptide drug discovery and development: translation from basic research to clinical application." Drug Discovery Today. [Link]

  • Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups." Chemical Reviews. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stereochemical Control in Glycyl-Norvaline Synthesis

[1]

Topic: Prevention of Racemization (Formation of this compound) Code: TSC-GLY-NVA-001 Audience: Medicinal Chemists, Peptide Scientists, Process Development Engineers[1]

Core Technical Analysis: The "Glycine Anomaly"

Before troubleshooting, it is critical to understand why racemization in Glycyl-Norvaline synthesis differs from standard peptide coupling.

In a typical peptide coupling (

activated

5(4H)-oxazolone mechanismGlycine1
  • Fact: Glycine is achiral (has no side chain).[1] It cannot racemize.

  • Implication: If you observe the formation of This compound , the loss of stereochemistry is NOT occurring at the activation step (oxazolone formation).

  • Root Cause: The racemization is occurring on the nucleophilic component (L-Norvaline ester) via base-catalyzed enolization or is introduced via impure starting materials.

Troubleshooting Guide (Q&A)

Q1: I am using Fmoc-Gly-OH and H-L-Nva-OMe with DIEA/HBTU. Why does chiral HPLC show 5-10% Gly-D-Nva (DL-impurity)?

Diagnosis: Base-Induced Enolization. While HBTU/DIEA is standard, excess base (DIEA) can deprotonate the


1Solution:
  • Reduce Base Stoichiometry: Ensure the base (DIEA) is exactly 1:1 with the amine salt (e.g., H-Nva-OMe

    
    HCl).[1] Do not add base to the activated Glycine species if using carbodiimides.
    
  • Switch Base: Use TMP (2,4,6-Trimethylpyridine) instead of DIEA. TMP is a weaker, sterically hindered base that minimizes proton abstraction at the

    
    -carbon while still neutralizing the acid salt [1].
    
  • Protocol Shift: Switch to a base-free coupling method if possible (e.g., using the free amine of Norvaline ester or acid fluoride activation of Glycine).

Q2: My starting material is L-Norvaline, but the Certificate of Analysis (CoA) says "98% ee". Is this acceptable?

Diagnosis: Amplification of Impurity. Starting with 98% enantiomeric excess (ee) means you already have 1% D-isomer.[1] During coupling and workup, D-isomers often crystallize or aggregate differently, potentially enriching the impurity. Solution:

  • Pre-Screening: Derivatize your starting H-L-Nva-OH with Marfey’s Reagent (FDAA) and check purity via LC-MS before synthesis [2].[1]

  • Requirement: For pharmaceutical grade, require

    
     optical purity for the Norvaline starting material.
    
Q3: I am saponifying Gly-L-Nva-OMe (methyl ester) to get the free acid, and the product is racemizing.

Diagnosis: Direct Enolization during Hydrolysis. Methyl esters hydrolyze slowly, requiring longer exposure to hydroxide (NaOH/LiOH).[1] Prolonged exposure to high pH racemizes the C-terminal Norvaline.[1] Solution:

  • Change Protecting Group: Use a tert-butyl ester (OtBu) or Trityl protection for the Norvaline C-terminus, which can be removed via acid (TFA), completely avoiding the basic conditions that cause racemization.[1]

  • Enzymatic Hydrolysis: If you must use an alkyl ester, use PLE (Pig Liver Esterase) or Lipase for mild, pH 7.0 hydrolysis.[1]

Optimized Experimental Protocol

Objective: Synthesis of Glycyl-L-Norvaline with

Reagents
  • Component A (Acyl Donor): Boc-Gly-OH (or Fmoc-Gly-OH)[1]

  • Component B (Amine): H-L-Nva-OtBu

    
     HCl (Acid labile protection preferred)[1]
    
  • Coupling Agent: DIC (Diisopropylcarbodiimide) / Oxyma Pure[1][2]

  • Solvent: DMF/DCM (1:1)

Step-by-Step Workflow
StepActionTechnical Rationale
1. Solubilization Dissolve H-L-Nva-OtBu

HCl
(1.0 eq) in DCM/DMF.
Mixed solvent prevents aggregation.
2.[1] Neutralization Add TMP (Collidine) (1.0 eq only).[1][3] Cool to 0°C.CRITICAL: TMP is too sterically hindered to abstract the

-proton of Nva, preventing enolization [1].
3. Activation In a separate vessel, dissolve Boc-Gly-OH (1.1 eq) + Oxyma Pure (1.1 eq).[1] Add DIC (1.1 eq).[1] Stir 2 mins.Pre-activation of Glycine ensures rapid coupling.[1] Oxyma suppresses side reactions better than HOBt.
4.[1] Coupling Add Activated Glycine solution to the Norvaline solution. Stir at 0°C for 30 min, then RT for 2 hours.Low temperature during initial mixing minimizes kinetic energy available for racemization.
5.[1] Deprotection Treat with TFA/TIS/H2O (95:2.5:2.5).[1]Acidolytic cleavage of the t-Butyl ester avoids the base-catalyzed racemization risk of saponification.

Mechanism of Failure (Visualization)

The following diagram illustrates the specific pathway where racemization occurs in this synthesis. Note that the "Oxazolone" pathway (standard for peptide racemization) is blocked because Glycine is achiral.[1] The threat is Direct Enolization .[1]

RacemizationMechanismcluster_glyGlycine Component (N-Terminus)StartL-Norvaline Ester(Chiral Center)IntermediateEnolate Intermediate(Planar/Achiral)Start->Intermediate Proton Abstraction(High pH)BaseExcess Base(DIEA/TEA)Base->StartAttacks alpha-HProduct_LL-Norvaline Residue(Desired)Intermediate->Product_L ReprotonationProduct_DD-Norvaline Residue(Impurity)Intermediate->Product_D ReprotonationGlyActivated Glycine(Achiral)Gly->StartCoupling (Safe)

Caption: Figure 1. Mechanism of Racemization in Gly-Nva Synthesis. Unlike typical couplings, the risk lies in the base-mediated enolization of the Norvaline ester, not the activated Glycine.

Comparative Data: Base Selection

The choice of base is the single most critical variable in preventing Nva racemization.

BasepKa (Conj.[1][4] Acid)Steric HindranceRacemization Risk (Nva)Recommendation
Triethylamine (TEA) 10.75LowHigh Avoid
DIEA (Hünig's Base) 10.75MediumModerate ⚠️ Use with caution (1.0 eq)
NMM (N-Methylmorpholine) 7.38MediumLow ✅ Good alternative
TMP (Collidine) 7.43Very High Negligible 🌟 Preferred [1]

References

  • Carpino, L. A., et al. (2002).[1] "The effect of base strength and structure on the racemization of C-terminal amino acid residues." Journal of Organic Chemistry, 67(19), 6861-6864.[1] Link[1]

  • Bhushan, R., & Brückner, H. (2004).[1] "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27(3), 231-247.[1] Link[1]

  • Albericio, F., et al. (2018).[1] "Peptide Synthesis: Methods and Protocols." Methods in Molecular Biology. Link

minimizing degradation of Glycyl-dl-norvaline during long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Glycyl-dl-norvaline. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical steps necessary to ensure the long-term stability and integrity of your this compound samples. Improper storage is a critical, yet often overlooked, variable that can compromise experimental outcomes. This guide is structured in a question-and-answer format to directly address the challenges you may face.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for long-term storage of this compound?

For maximum stability over months to years, this compound should be stored in its lyophilized (solid powder) form.[1][2][3] The key is to minimize all potential avenues of chemical degradation.

Core Principles for Lyophilized Storage:

  • Temperature: The ideal storage temperature is -20°C for long-term storage, with -80°C being preferable for maximum longevity (several years).[2][4][5]

  • Moisture: Store the vial in a desiccator. Moisture is a primary driver of hydrolysis and will significantly decrease long-term stability.[1][6]

  • Light: Use an amber or opaque vial and store it in the dark to prevent photo-degradation.[1][6]

  • Oxygen: For peptides that are susceptible to oxidation, it is recommended to purge the vial with an inert gas like argon or nitrogen before sealing.[2]

Q2: I need to use my lyophilized this compound. What is the correct handling procedure to prevent contamination and degradation?

Proper handling at the moment of use is critical to maintaining the integrity of the remaining stock. The primary mistake users make is introducing atmospheric moisture into the vial.

Causality: When a cold vial is opened in a room-temperature environment, moisture from the air will immediately condense onto the cold powder, much like condensation on a cold drink can. This introduces water, which can initiate hydrolysis of the peptide bond.[1]

Protocol for Use:

  • Remove the sealed vial from the freezer and place it in a desiccator at room temperature.

  • Allow the vial to fully equilibrate to room temperature before opening. This can take 30-60 minutes.[3]

  • Once at room temperature, briefly centrifuge the vial to ensure all powder is at the bottom.

  • Open the cap, weigh out the required amount of peptide quickly, and tightly reseal the vial.

  • For optimal storage of the remaining powder, consider purging the vial with dry nitrogen or argon before recapping.[2]

  • Return the sealed vial to its designated storage temperature (-20°C or -80°C).

Q3: What are the primary chemical degradation pathways for this compound?

Understanding the "how" and "why" of degradation allows for more effective preventative measures. For a dipeptide like this compound, the main concerns are hydrolysis and, to a lesser extent, oxidation and other side reactions.

  • Hydrolysis: This is the most common degradation pathway for peptides.[7] A water molecule attacks and cleaves the amide (peptide) bond, breaking the dipeptide back into its constituent amino acids, glycine and norvaline.[8][9] This is why keeping the lyophilized powder scrupulously dry is the most effective preventative measure.[3]

  • Oxidation: While this compound does not contain highly susceptible residues like Methionine (Met) or Cysteine (Cys), oxidative degradation can still occur over long periods of exposure to atmospheric oxygen.[6][10] This process can be accelerated by factors like high pH and exposure to light.

  • pH-related Degradation: If the peptide is in solution, extreme pH values can catalyze hydrolysis.[11][12] Solutions with a pH greater than 8 should be avoided or handled with extreme care (e.g., kept chilled). For peptide solutions, a slightly acidic pH of 5-6 is generally recommended to enhance stability.[5]

Q4: Is it acceptable to store this compound in a solution?

Storing peptides in solution is strongly discouraged for long-term preservation.[1][3] The stability of a peptide in solution is significantly lower than in its lyophilized state.[13]

Guidelines for Solution Storage (Short-Term Only):

  • Avoid Repeated Freeze-Thaw Cycles: This is a critical point of failure. Repeated freezing and thawing can cause peptide degradation.[6][14]

  • Aliquot: If you must store a solution, dissolve the peptide in a suitable sterile buffer (ideally pH 5-6) and immediately create single-use aliquots.[5] This ensures the main stock is not repeatedly temperature-cycled.

  • Storage: For very short-term use (a few days), aliquots can be stored at 4°C. For anything longer, they must be frozen at -20°C or -80°C.[3]

Q5: How can I detect if my this compound has degraded?

While visual changes like clumping can indicate moisture absorption, definitive evidence of degradation requires analytical techniques.[15]

  • Chromatography (HPLC/UPLC): High-Performance Liquid Chromatography is the gold standard for assessing peptide purity. A stability-indicating method will be able to separate the intact this compound peak from peaks corresponding to degradation products or other impurities.[16][17][18] A loss of area in the main peak or the appearance of new peaks over time is a clear sign of degradation.

  • Mass Spectrometry (MS): MS can be used in conjunction with HPLC to identify the mass of the impurities, which helps to confirm the degradation pathway (e.g., identifying the masses of free glycine and norvaline would confirm hydrolysis).[10][17]

Troubleshooting Guide

Observed Problem Probable Cause & Scientific Explanation Recommended Action & Prevention
My lyophilized powder appears clumpy or sticky. Moisture Absorption. This is the most likely cause. The vial was probably opened while still cold, leading to condensation. The presence of water compromises the peptide's stability by enabling molecular mobility and hydrolysis.[7][15]Action: The peptide's purity is now questionable. It may be suitable for non-quantitative or pilot experiments, but a fresh vial should be used for critical assays. Prevention: ALWAYS allow the vial to warm completely to room temperature in a desiccator before opening the cap.[1][3]
I see new, unexpected peaks in my HPLC/UPLC chromatogram. Chemical Degradation. These peaks represent degradation products or impurities. The most common cause is hydrolysis of the peptide bond, resulting in free amino acids.[8][16] Oxidation or other side reactions could also be responsible.Action: Review your full storage and handling history. Was the sample exposed to moisture, light, or high temperatures? Was it stored in solution at an inappropriate pH? Use a fresh, properly stored sample for your experiments. Prevention: Strictly adhere to the storage and handling protocols outlined in the FAQs. Store lyophilized at -20°C or -80°C and handle with care to prevent moisture ingress.
My experimental results are inconsistent or show reduced activity. Loss of Active Compound. This is a functional consequence of degradation. If a portion of your peptide has hydrolyzed or oxidized, the concentration of the intact, active compound is lower than you assume, leading to variability and a decrease in expected effect.Action: Perform an analytical check (e.g., HPLC) on your current stock to confirm its purity. If degradation is confirmed, discard the stock and begin with a new, properly stored vial. Prevention: Aliquot solutions to avoid contaminating or degrading the entire stock. Routinely check the purity of long-stored peptides before beginning a new set of critical experiments.

Data & Protocols

Table 1: Summary of Recommended Storage Conditions
Form Duration Temperature Key Considerations
Lyophilized Powder Short-Term (weeks)4°CKeep dry and dark.[5]
Long-Term (months-years) -20°C or -80°C (Recommended) Tightly sealed, desiccated, dark.[2][4]
In Solution Short-Term (< 1 week)4°CUse sterile buffer (pH 5-6). Not ideal.[5]
Long-Term (weeks)-20°C or -80°C(Discouraged) Must be in single-use aliquots to avoid freeze-thaw cycles.[6][14]
Protocol: Reconstitution and Aliquoting of this compound

This protocol is designed to minimize degradation when moving from a lyophilized powder to a working solution.

  • Preparation: Bring the sealed vial of lyophilized this compound and your chosen sterile buffer to room temperature. Allow the peptide vial to warm in a desiccator for at least 30 minutes.

  • Calculation: Determine the volume of buffer needed to achieve your desired stock concentration.

  • Reconstitution: Briefly centrifuge the peptide vial to collect all powder at the bottom. Carefully open the vial and add the calculated volume of buffer.

  • Dissolution: Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent potential aggregation.

  • Aliquoting: Immediately dispense the solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.

  • Storage: Tightly cap the aliquots and clearly label them with the peptide name, concentration, and date. Store immediately at -20°C or -80°C.

  • Documentation: Record the reconstitution details in your lab notebook.

Visual Guides

Workflow for this compound Storage Decisions

G This compound Storage Workflow start Receive Lyophilized This compound storage_decision Intended Use Duration? start->storage_decision long_term Long-Term Storage (> 1 Month) storage_decision->long_term Long short_term Short-Term / Immediate Use (< 1 Month) storage_decision->short_term Short store_lyo Store Lyophilized Powder at -20°C or -80°C in Desiccator long_term->store_lyo reconstitute Reconstitute Peptide (See Protocol) short_term->reconstitute use_now Use Immediately in Experiment reconstitute->use_now aliquot_decision Need to store solution? reconstitute->aliquot_decision store_sol Create Single-Use Aliquots Store at -20°C or -80°C aliquot_decision->store_sol Yes discard Discard Excess Solution aliquot_decision->discard No

Caption: Decision workflow for handling and storing this compound.

Primary Degradation Pathway: Hydrolysis

Hydrolysis Hydrolysis of this compound Peptide Bond cluster_reaction Peptide Bond Cleavage dipeptide This compound H₂N-CH₂-CO-NH-CH(C₃H₇)-COOH products Products Glycine H₂N-CH₂-COOH Norvaline H₂N-CH(C₃H₇)-COOH dipeptide->products  Hydrolysis (cleavage of amide bond) water H₂O (Water)

Caption: Hydrolysis breaks the peptide bond, yielding constituent amino acids.

References

  • Vertex AI Search. (2025).
  • Sigma-Aldrich. Handling and Storage Guidelines for Peptides and Proteins.
  • AAPPTEC. Handling and Storage of Peptides - FAQ.
  • GenScript. Peptide Storage and Handling Guidelines.
  • Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides.
  • Paradigm Peptides. Peptide Stability: How Long Do Peptides Last?.
  • Bachem. Handling and Storage Guidelines for Peptides.
  • Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide.
  • Intercom. Storage of Unmixed Lyophilized Peptides | Dripdok Help Center.
  • ResearchGate. (2025).
  • PMC. (2023).
  • BioTopics. Hydrolysis of a dipeptide.
  • AMSbiopharma. (2025).
  • ResearchGate. (2025).
  • Chemguide. THE HYDROLYSIS OF PROTEINS.
  • ResearchGate. (2025).
  • Peptides.co. (2026). Peptide Storage: Best Practices For Stability And Longevity.
  • Sigma-Aldrich.
  • StudySmarter. Hydrolysis of polypeptides.
  • International Journal of Science and Research Archive. (2025).
  • Paradigm Peptides. Peptide Storage & Stability: A Definitive Guide.

Sources

removing impurities from synthesized Glycyl-dl-norvaline batches

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the purification of synthesized Glycyl-DL-Norvaline (Gly-DL-Nva) . It is designed for researchers encountering specific purity challenges post-synthesis.[1]

Status: Operational | Lead Scientist: Dr. Aris Thorne | Context: Small-to-Medium Scale Synthesis[1]

Mission Directive

Synthesizing dipeptides like Gly-DL-Nva often yields a deceptive crude product.[1] While the coupling chemistry (e.g., DCC/NHS, Mixed Anhydride) is standard, the aliphatic side chain of Norvaline combined with the flexibility of Glycine creates a "Goldilocks" zone for impurities: too polar for standard organic washes, yet too hydrophobic for simple desalting.

This guide moves beyond generic advice. We focus on the physicochemical divergence between your target zwitterion and its common contaminants: unreacted amino acids, coupling byproducts (ureas), and the dreaded diketopiperazines (DKPs).

Module 1: Diagnostic Triage

Start here. Identify the nature of your impurity before attempting removal.

Q1: My NMR spectrum shows a persistent "forest" of peaks in the 0.9–1.0 ppm region. Is this my product?

Diagnosis: Likely Unreacted Norvaline or Dicyclohexylurea (DCU) contamination.[1]

  • The Science: The methyl group of the Norvaline side chain (

    
    -carbon) appears as a triplet around 0.9 ppm. However, if you used DCC as a coupling agent, the DCU byproduct has cyclohexyl protons that overlap heavily in the 1.0–2.0 ppm range.
    
  • The Test: Check the 3.5–4.5 ppm region (alpha-protons).[1]

    • Gly-DL-Nva: Expect distinct resonances for the Gly

      
      -protons (singlet/multiplet depending on pH) and the Nva 
      
      
      
      -proton (triplet/multiplet).[1]
    • DCU: Look for a broad multiplet at ~3.5 ppm (methine protons of the urea).

    • Action: If DCU is present, it is insoluble in water.[1] Dissolve your crude peptide in water; if a white precipitate remains, filter it out before any other step.[1]

Q2: I see a new peak in my HPLC that wasn't there yesterday. It elutes later than my peptide.

Diagnosis: Diketopiperazine (DKP) Formation. [1]

  • The Science: Dipeptides, especially those with unhindered N-termini like Glycine, are prone to cyclization . The N-terminal amine attacks the C-terminal carbonyl, ejecting water (or the ester leaving group) to form a stable 6-membered ring (Cyclo-Gly-Nva). This species loses its zwitterionic charges, becoming significantly more hydrophobic, thus eluting later on Reverse Phase HPLC (RP-HPLC).[1]

  • The Cause: Did you leave the batch in basic solution or heat it during drying? Base catalyzes this cyclization.[1]

  • Action: You cannot "reverse" this. You must separate it via RP-HPLC (see Module 3).[1]

Module 2: The Purification Logic Tree

Use this decision matrix to select your purification route.

PurificationLogic Start Crude Gly-DL-Nva SolubilityCheck Is it fully soluble in Water? Start->SolubilityCheck Filter Filter Insoluble Solids (Removes DCU/Polymer) SolubilityCheck->Filter No (Cloudy) PurityCheck Purity > 85%? SolubilityCheck->PurityCheck Yes (Clear) Filter->PurityCheck Recryst Protocol A: Recrystallization (Solvent Switch) PurityCheck->Recryst Yes (Polishing) HPLC Protocol B: RP-HPLC (C18 Column) PurityCheck->HPLC No (Complex Mix) Recryst->HPLC If Fails

Figure 1: Decision matrix for selecting the appropriate purification methodology based on crude solubility and initial purity estimates.

Module 3: Experimental Protocols

Protocol A: Recrystallization (The "Anti-Solvent" Crash)

Best for: Removing salts and trace starting materials from batches with >85% purity.

The Concept: Gly-DL-Nva is highly soluble in water (polar/zwitterionic) but insoluble in ethanol or acetone.[1] We use a "solvent switch" to force the peptide into an ordered lattice while impurities remain in the mother liquor.

Step-by-Step Guide:

  • Dissolution: Dissolve 1g of crude peptide in the minimum volume of warm water (approx. 40°C).

    • Tip: If it requires >10mL, you likely have excess salts.[1]

  • The Anti-Solvent: Slowly add absolute Ethanol (EtOH) or Isopropanol (IPA) dropwise with stirring.[1]

    • Target Ratio: Usually 1:5 to 1:10 (Water:Alcohol).[1]

  • The Cloud Point: Stop adding alcohol the moment the solution turns slightly turbid (milky).

  • Heating: Briefly heat the solution back to 50°C until it clears.

  • Crystallization: Remove from heat. Let it cool to Room Temp (RT) slowly, then move to 4°C (fridge) overnight.

    • Warning: Do not freeze immediately. Fast cooling traps impurities ("oiling out").[1]

  • Harvest: Filter the white crystals. Wash with cold Ethanol.[1]

Troubleshooting Table:

Observation Root Cause Corrective Action
"Oiling Out" (Sticky gum forms instead of crystals) Peptide aggregated too fast; high impurity load.[1] Re-dissolve in water.[1] Add Ethanol slower. Scratch glass side to induce nucleation.[1]
No Precipitate Too much water used initially.[1] Rotovap down to 50% volume and add more Ethanol.

| Gel Formation | Hydrogen bonding network formed.[1] | Add a drop of Acetic Acid to disrupt intermolecular H-bonds.[1] |

Protocol B: Reverse Phase HPLC (The "Scalpel")

Best for: Separating DKP, diastereomers, and hydrophobic coupling reagents.

The Concept: We exploit the hydrophobicity difference between the Norvaline side chain and contaminants. The zwitterionic peptide will retain moderately on C18, while salts elute at the void volume and hydrophobic byproducts elute late.

Instrument Setup:

  • Column: C18 (Octadecyl) Prep Column (e.g., 5µm, 100Å pore size).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

    • Why TFA? It protonates the carboxylic acid, suppressing ionization and sharpening the peak shape (ion-pairing effect).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1]

Gradient Strategy:

  • Isocratic Hold: 0-5 min at 0% B (Elutes salts/Glycine).

  • Gradient: 0% to 40% B over 30 minutes.

    • Note: Gly-DL-Nva is relatively polar.[1][2] It will likely elute early (10-20% B range).[1]

  • Wash: Ramp to 95% B to clear DCU/DKP.

HPLCWorkflow Injection Inject Sample Void Void Volume (Salts/Free Gly) Injection->Void 0-5 min (0% ACN) Target Target Peak (Gly-DL-Nva) Void->Target 10-20% ACN Late Late Eluters (DKP/DCU) Target->Late >40% ACN

Figure 2: HPLC Elution Profile. Note that the target dipeptide elutes after the salt front but significantly before hydrophobic byproducts.

Module 4: Advanced FAQs

Q: Why is my yield low after recrystallization?

A: You might be losing product to the "Mother Liquor." Gly-DL-Nva has significant water solubility.[1] If you use too much water during the initial dissolution, the peptide remains dissolved even after adding ethanol.

  • Fix: Save the filtrate (mother liquor).[1] Rotovap it to dryness and try a second crop crystallization, or run this fraction through HPLC.

Q: Can I use Methanol instead of Ethanol?

A: Yes, but be cautious. Methanol is a stronger solvent for peptides than Ethanol.[1] You will need a higher ratio of Methanol to precipitate the peptide, or you may need to use Diethyl Ether as the anti-solvent (WARNING: Ether is highly flammable and volatile). Ethanol is generally safer and effective for Norvaline derivatives.[1]

Q: How do I store the purified batch to prevent degradation?

A: Lyophilize immediately. Store the white powder at -20°C with a desiccant. Moisture is the enemy—it promotes hydrolysis and, over long periods, slow cyclization to DKP.

References

  • PubChem. (n.d.).[1] this compound | C7H14N2O3.[1][3] National Library of Medicine.[1] Retrieved February 5, 2026, from [Link]

  • Henzel, W. J., & Stults, J. T. (2001).[1][4] Reversed-phase isolation of peptides. Current Protocols in Protein Science. Retrieved February 5, 2026, from [Link]

  • Mettler Toledo. (n.d.).[1] Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 5, 2026, from [Link]

Sources

resolving baseline noise in Glycyl-dl-norvaline UV detection

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Resolving Baseline Noise and Ensuring Method Robustness

Welcome to the Technical Support Center for the analysis of Glycyl-dl-norvaline by UV detection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during HPLC-UV analysis of this and similar dipeptides. As Senior Application Scientists, we understand that a stable baseline is the foundation of accurate and reproducible results. This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and solve baseline noise issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant baseline noise when analyzing this compound at low UV wavelengths (e.g., 205-215 nm)?

A1: this compound, a dipeptide composed of glycine and norvaline, lacks a strong chromophore, such as an aromatic ring, which would absorb light at higher, less noisy wavelengths like 280 nm.[1][2] The primary source of UV absorbance for this molecule is the peptide bond itself, which absorbs strongly in the far-UV region (around 190-220 nm).[2]

Detection at these low wavelengths is inherently more susceptible to baseline noise due to the increased absorbance of many common HPLC solvents and additives.[3] Therefore, even minor impurities or inconsistencies in the mobile phase can lead to significant baseline disturbances.

Q2: What are the most common sources of baseline noise in my HPLC-UV system?

A2: Baseline noise in HPLC can be broadly categorized into three main sources: the mobile phase, the HPLC system hardware, and the detector itself. A systematic approach to troubleshooting is crucial for efficient problem resolution.

Source Category Common Causes
Mobile Phase Contaminated solvents (water is a frequent culprit), improper degassing, poor mixing of mobile phase components, use of low-quality reagents, and degradation of mobile phase additives.[4][5]
HPLC System Pump-related issues (leaks, worn seals, faulty check valves), pressure fluctuations, contaminated or clogged frits and filters, and leaks in fittings or tubing.[6][7]
Detector Dirty or contaminated flow cell, failing UV lamp, and temperature fluctuations in the detector or column compartment.[5][6][8]

Troubleshooting Guides

Guide 1: Addressing Mobile Phase-Related Baseline Noise

High-quality, properly prepared mobile phase is critical for stable baselines, especially at low UV wavelengths.

Problem: My baseline is noisy, showing random spikes or a drifting pattern.

Troubleshooting Steps:

  • Solvent Quality:

    • Action: Ensure you are using HPLC-grade solvents and fresh, high-purity water (e.g., Milli-Q or equivalent). Water is a common source of contamination in reversed-phase analyses.[5]

    • Rationale: Lower-grade solvents can contain UV-absorbing impurities that contribute to baseline noise, especially in gradient elution where their concentration changes over time.

  • Mobile Phase Preparation:

    • Action: Prepare fresh mobile phase daily. If using buffers, such as phosphate, ensure they are fully dissolved and filtered (0.22 µm filter) before use. Be cautious of buffer precipitation when mixing with high concentrations of organic solvent.[9]

    • Rationale: Microbial growth can occur in aqueous mobile phases, introducing contaminants. Buffer precipitation can cause pressure fluctuations and blockages, leading to a noisy baseline.

  • Degassing:

    • Action: Thoroughly degas the mobile phase using an in-line degasser, helium sparging, or vacuum degassing.[6][10] Ensure the degasser is functioning correctly.

    • Rationale: Dissolved gases can form bubbles in the system, particularly in the detector flow cell where the pressure drops. These bubbles cause sharp spikes in the baseline.[11][12]

  • Mobile Phase Additives:

    • Action: If using ion-pairing agents like trifluoroacetic acid (TFA) for improved peak shape, use the lowest effective concentration (e.g., 0.05-0.1%).[13] Ensure the TFA is fresh and of high quality.

    • Rationale: TFA absorbs at low UV wavelengths and can degrade over time, leading to a rising baseline. While beneficial for peak shape in peptide analysis, its use requires careful control.[1][13]

Guide 2: Diagnosing and Resolving HPLC System-Related Noise

A well-maintained HPLC system is essential for minimizing baseline disturbances.

Problem: I'm observing periodic or pulsating baseline noise.

Troubleshooting Workflow:

start Pulsating Baseline Noise Observed pump_check Is the noise periodic and correlating with pump strokes? start->pump_check check_valves Inspect and clean/replace pump check valves. pump_check->check_valves Yes detector_issue Proceed to Detector Troubleshooting (Guide 3) pump_check->detector_issue No, noise is random pump_seals Inspect and replace worn pump seals. check_valves->pump_seals degassing_recheck Re-verify mobile phase degassing. pump_seals->degassing_recheck leak_check Systematically check for leaks from the pump to the detector. degassing_recheck->leak_check resolve_system System noise resolved. leak_check->resolve_system

Caption: Systematic workflow for troubleshooting pump-related baseline noise.

Detailed Steps:

  • Isolate the Pump:

    • Action: To confirm if the noise originates from the pump, stop the flow. If the noise disappears, the pump is the likely source. If the noise persists, the issue is likely with the detector.[8]

    • Rationale: This simple diagnostic step quickly narrows down the potential culprits.

  • Check Valves and Pump Seals:

    • Action: If the pump is the source of periodic noise, sonicate the check valves in isopropanol or replace them. Worn pump seals can also cause pressure fluctuations and should be replaced as part of routine maintenance.[4][6]

    • Rationale: Faulty check valves and worn seals are common causes of inconsistent flow and pressure, leading to a pulsating baseline.

  • System Leaks:

    • Action: Carefully inspect all fittings for signs of leaks. Even a small, slow leak can introduce air and cause baseline instability.

    • Rationale: Leaks disrupt the stable pressure required for a quiet baseline.

Guide 3: Troubleshooting Detector and Column Issues

The detector and column are the final components influencing your baseline before data acquisition.

Problem: The baseline is noisy and erratic, even after addressing mobile phase and pump issues.

Troubleshooting Steps:

  • Flow Cell Contamination:

    • Action: Flush the flow cell with a strong, non-buffered solvent like methanol or isopropanol. For persistent contamination, a 1N nitric acid solution can be used (consult your detector manual first).[14]

    • Rationale: Contaminants or air bubbles trapped in the flow cell will interfere with the light path, causing noise.[5][10]

  • UV Lamp Performance:

    • Action: Check the UV lamp's energy output. Most HPLC software has a diagnostic test for this. A failing lamp can cause a wandering or noisy baseline.[6][11]

    • Rationale: As a UV lamp ages, its energy output becomes less stable, leading to increased noise in the detector signal.

  • Column Contamination and Equilibration:

    • Action: If the column is suspected, disconnect it and replace it with a union to see if the baseline noise improves. Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis (at least 10-20 column volumes).[4]

    • Rationale: A contaminated column can leach impurities, causing baseline drift and noise. Insufficient equilibration can also lead to a drifting baseline as the stationary phase slowly adjusts to the mobile phase.

  • Temperature Stability:

    • Action: Use a column oven to maintain a constant temperature for both the column and the mobile phase pre-heater.[2] Insulate tubing between the column and detector if the temperature difference is significant.[1][3]

    • Rationale: Temperature fluctuations can affect the mobile phase viscosity and the refractive index, both of which can contribute to baseline drift and noise, especially with sensitive UV detection.[10][11]

Method Development and Optimization for this compound

A robust HPLC method is your first line of defense against baseline issues.

Recommended Starting Conditions (Reversed-Phase HPLC):

Parameter Recommendation Rationale
Column C18, 3-5 µm particle sizeStandard for peptide separations, providing good retention and resolution.[6][15]
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape.[13]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier for peptide separations.
Gradient A shallow gradient (e.g., 5-30% B over 20-30 minutes)Dipeptides are typically quite polar and will elute at low organic concentrations. A shallow gradient is often necessary for good resolution.[16]
Flow Rate 1.0 mL/min for a 4.6 mm ID columnA standard flow rate for analytical HPLC.
Detection Wavelength 214 nmThis wavelength provides good sensitivity for the peptide bond with manageable baseline noise from common solvents.[17]
Column Temperature 30-40 °CElevated temperatures can improve peak shape and reduce viscosity, but should be kept stable.[2]

Alternative Strategy: Derivatization

If baseline noise remains a significant issue and sensitivity is a concern, pre-column derivatization is a powerful alternative.

  • Concept: Reacting this compound with a labeling agent that has a strong chromophore. This shifts the detection wavelength to a higher, less noisy region (e.g., >250 nm).

  • Common Reagents: o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), and dansyl chloride are frequently used for derivatizing amino acids and peptides.[5][10][18][19][20]

  • Benefit: Greatly enhances sensitivity and moves the analysis away from the noisy low-UV region, often resulting in a much more stable baseline.[8][19]

cluster_0 Direct UV Detection cluster_1 Detection via Derivatization direct_uv This compound (Weak Chromophore) hplc HPLC Separation direct_uv->hplc derivatization Derivatization (e.g., with FMOC) direct_uv->derivatization uv_detector UV Detector (205-215 nm) hplc->uv_detector noisy_baseline High Baseline Noise Potential uv_detector->noisy_baseline derivatized_peptide Derivatized Peptide (Strong Chromophore) derivatization->derivatized_peptide hplc2 HPLC Separation derivatized_peptide->hplc2 uv_detector2 UV Detector (>250 nm) hplc2->uv_detector2 stable_baseline Stable Baseline uv_detector2->stable_baseline

Caption: Comparison of direct vs. derivatization-based UV detection workflows.

By systematically working through these troubleshooting guides and considering the principles of robust method development, you can effectively resolve baseline noise issues and achieve high-quality, reliable data for your this compound analyses.

References

  • Agilent Technologies. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Retrieved from [Link]

  • Cutillas, P. R., & Pocsfalvi, G. (2001). Purification of naturally occurring peptides by reversed-phase HPLC. Methods in Molecular Biology, 173, 215–230.
  • Tsesarskaia, M., et al. (2007). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. In D-Amino Acids: A New Frontier in Amino Acid and Protein Research: Practical Methods and Protocols. Nova Science Publishers.
  • Shimadzu Corporation. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Retrieved from [Link]

  • Giménez-Navarro, V., et al. (2018). Determination of l-norvaline and l-tryptophan in dietary supplements by nano-LC using an O-[2-(methacryloyloxy)-ethylcarbamoyl]-10,11-dihydroquinidine-silica hybrid monolithic column. Journal of Pharmaceutical and Biomedical Analysis, 158, 249–256.
  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Retrieved from [Link]

  • Ruta, J., et al. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC North America, 40(12), 556-565.
  • Fehér, C., et al. (2016). Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids. Analytical Chemistry, 88(12), 6493–6500.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In The Encyclopedia of Mass Spectrometry (Vol. 2, pp. 246-261). Elsevier.
  • ResearchGate. (n.d.). What is the best wave length for measuring the absorbance of peptides during the HPLC run?. Retrieved from [Link]

  • Fekete, S., et al. (2024). Ion-pair reversed-phase chromatography analysis of oligonucleotides using ultra-short (20 x 2.1 mm) columns.
  • Boyes, B. E., & Gilar, M. (2003). Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology. Journal of the American Society for Mass Spectrometry, 14(7), 747–759.
  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I eliminate baseline noise in HPLC?. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Bayne, S., & Throck Watson, J. (2003). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of the American Society for Mass Spectrometry, 14(7), 760–770.
  • Moffatt, B. A., & Walker, G. C. (2000). Approaches towards the quantitative analysis of peptides and proteins by reversed-phase high-performance liquid chromatography in the absence of a pure reference sample.
  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]

  • Pérez-Fernández, V., et al. (2024). Determination of Aminoglycosides by Ion-Pair Liquid Chromatography with UV Detection: Application to Pharmaceutical Formulations and Human Serum Samples. Molecules, 29(14), 3241.
  • Guttman, A., & Karger, B. L. (1995). Ion-pair reversed-phase liquid chromatography-electrospray mass spectrometry for the analysis of underivatized small peptides.
  • Kim, H., et al. (2024). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules, 29(21), 5993.

Sources

overcoming steric hindrance in Glycyl-dl-norvaline coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Phantom" Steric Hindrance

Welcome to the Technical Support Center. If you are experiencing low yields or deletion sequences during the coupling of Glycine (Gly) and DL-Norvaline (Nva), you are likely encountering "Apparent Steric Hindrance" rather than true steric bulk.

Unlike Valine or Isoleucine, Glycine and Norvaline lack


-branching.[1] Therefore, the difficulty in coupling them usually stems from two deceptive phenomena:
  • On-Resin Aggregation: The flexibility of Gly combined with the hydrophobicity of Nva promotes

    
    -sheet formation, physically blocking reagent access to the N-terminus.
    
  • Diketopiperazine (DKP) Formation: The lack of steric hindrance in Glycine facilitates a back-biting side reaction that cleaves the peptide from the resin.

This guide provides the protocols to distinguish and overcome these specific failure modes.

Module 1: Troubleshooting Guide (Q&A)
Q1: My Gly-Nva coupling yield is <40%, but neither amino acid is bulky. Why is the reaction stalling?

Diagnosis: You are likely facing


-sheet aggregation .[1]
The linear hydrophobic side chain of Norvaline (

) interacts with the peptide backbone, while Glycine's flexibility allows the chain to fold back on itself. This forms stable hydrogen-bonded networks (aggregates) that solvating agents (DMF/DCM) cannot penetrate.[1] The reactive amine is "hidden" inside this clump.[1]

Technical Solution:

  • Chaotropic Salts: Add 0.8M LiCl or KSCN to your coupling mixture.[1] These salts disrupt the hydrogen bonding network, "melting" the aggregate and exposing the amine.

  • Backbone Protection: If the sequence allows, substitute Gly with Fmoc-(Hmb)Gly-OH (2-hydroxy-4-methoxybenzyl).[1] The Hmb group sterically prevents hydrogen bonding, forcing the peptide into a solvated, extended conformation.

Q2: I see a significant loss of peptide mass after the Glycine coupling step. Is the coupling failing?

Diagnosis: This is likely Diketopiperazine (DKP) Formation , not coupling failure. If Glycine is the 2nd or 3rd residue from the resin (C-terminus), the free N-terminal amine of the Glycine can attack the C-terminal ester linkage to the resin. This forms a cyclic dipeptide (DKP) which falls off the resin.[1][2]

  • Note: This happens because Glycine is unhindered; it creates a "steric vacuum" that favors cyclization over chain elongation.[1]

Technical Solution:

  • Resin Switch: Use a sterically bulky resin like 2-Chlorotrityl Chloride (2-CTC) .[1] The massive trityl group creates actual steric hindrance that blocks the back-biting attack but allows linear elongation.

  • Protocol Adjustment: Do not leave the Fmoc-group off for long. Perform Fmoc-deprotection and the subsequent coupling immediately without intermediate pauses.

Q3: Does the "DL" (racemic) nature of Norvaline affect coupling time?

Diagnosis: Yes. In a racemic mixture, you are coupling both L-Nva and D-Nva.[1]

  • Kinetic Resolution: The coupling rate of L-Amino Acid to L-Peptide is often faster than L-Amino Acid to D-Peptide (or vice versa) due to the mismatched transition states.

  • Consequence: You may see a "double peak" in reaction monitoring, where 50% of the material couples quickly and the other 50% lags.

Technical Solution:

  • Extend Reaction Time: Double the standard coupling time to ensure the slower diastereomer reaches completion.

  • Reagent Power: Use HATU instead of HBTU/DIC to force the slower diastereomer to couple.

Module 2: Visualizing the Failure Modes

The following diagrams illustrate the two primary mechanisms preventing successful synthesis.

G cluster_0 Path A: Aggregation (Apparent Steric Hindrance) cluster_1 Path B: DKP Formation (Side Reaction) Step1 Growing Peptide Chain (Hydrophobic Nva-Gly Sequence) Step2 Inter-chain H-Bonding (Beta-sheet formation) Step1->Step2 Solvent Exclusion Step3 Collapsed Structure (Resin beads shrink) Step2->Step3 Step4 Reagents Blocked (N-terminus inaccessible) Step3->Step4 Coupling Stalls DKP1 Fmoc-Gly-Nva-Resin DKP2 Fmoc Removal (Free Amine Exposed) DKP1->DKP2 DKP3 Nucleophilic Attack on Resin Ester Linker DKP2->DKP3 Facilitated by Gly flexibility DKP4 Cyclic DKP Released (Peptide lost from resin) DKP3->DKP4

Figure 1: Decision logic for diagnosing "steric" issues. Path A (Aggregation) mimics steric hindrance.[1] Path B (DKP) results in chain loss due to lack of hindrance.

Module 3: Optimized Experimental Protocols
Protocol A: The "Magic Mixture" Coupling (For Aggregation)

Use this when synthesis stalls despite using standard reagents.

ComponentConcentrationRole
Activator HATU (0.5 M)High-velocity coupling reagent to outcompete aggregation.[1]
Base HOAt (0.5 M)Additive to suppress racemization and boost HATU.[1]
Chaotrope LiCl (0.8 M) Critical: Disrupts H-bonds/Beta-sheets in the resin matrix.[1]
Solvent DMF / NMP (1:1)NMP solvates hydrophobic residues (Nva) better than DMF.[1][3]

Step-by-Step:

  • Dissolve: Dissolve 0.8M LiCl in dry DMF (Note: LiCl dissolves slowly; sonicate if necessary).

  • Activate: Mix Fmoc-Gly-OH (5 eq), HATU (4.9 eq), and HOAt (5 eq) in the LiCl/DMF solution.

  • Initiate: Add DIEA (10 eq) immediately before adding to the resin.[1]

  • Incubate: Couple for 60 minutes at 50°C . (Heat provides kinetic energy to overcome the aggregation barrier).[1]

  • Wash: Wash resin with DMF (3x) followed by DCM (3x) to remove residual lithium salts.[1]

Protocol B: Preventing DKP (For C-Terminal Gly-Nva)

Use this when Glycine is the 2nd or 3rd amino acid in the sequence.

Prerequisite: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1] The bulky trityl linker prevents the DKP attack.

  • Loading: Load the first amino acid (Nva) onto 2-CTC resin using DIEA in DCM (standard protocol).[1]

  • Capping: Cap unreacted chlorides with Methanol/DIEA.

  • Coupling Gly: Couple Fmoc-Gly-OH using standard DIC/Oxyma or HBTU.[1]

  • Deblocking (The Danger Zone):

    • Use 20% Piperidine in DMF.[1][4]

    • Limit time: 2 x 3 minutes (Short deprotection reduces the window for side reactions).

  • Rapid Coupling: Immediately wash (2x DMF) and add the next pre-activated amino acid solution.

    • Do not store the resin in the deblocked state.

Module 4: Reagent Selection Matrix

Use this table to select the correct activation chemistry based on your specific difficulty.

ScenarioRecommended ReagentWhy?
Standard Gly-Nva Coupling DIC / Oxyma Pure Efficient, low racemization risk, prevents "over-activation" side reactions.[1]
Aggregated Sequence HATU / HOAt + LiCl HATU is the "gold standard" for speed; LiCl breaks the aggregate structure.
C-Terminal Steric Bulk COMU Superior to HBTU/HATU for extremely hindered couplings (e.g., N-methylated Nva).[1]
DKP Prone Sequence BTC (Bis-trichloromethyl carbonate) Creates acid chlorides (highly reactive) for instant coupling, minimizing time for DKP formation.[1]
References
  • Paradís-Bas, M., et al. (2016).[1][5] "The road to the synthesis of 'difficult peptides'." Chemical Society Reviews.[1] (Discusses aggregation and the role of Glycine in beta-sheet formation).

  • Goolcharran, C., & Borchardt, R. T. (1998).[1][6] "Kinetics of diketopiperazine formation using model peptides." Journal of Pharmaceutical Sciences. (Establishes the mechanism of DKP formation in Gly-containing peptides).

  • Albericio, F., et al. (2018).[1] "Peptide Synthesis: Coupling Reagents." Organic Process Research & Development. (Authoritative review on HATU, COMU, and additives). [1]

  • Sigma-Aldrich (Merck). "Overcoming Aggregation in Solid-phase Peptide Synthesis."[1] Technical Notes. (Protocol source for LiCl and Hmb usage).

Sources

storage conditions to prevent hygroscopic effects on Glycyl-dl-norvaline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Hygroscopic Effects on Glycyl-dl-norvaline (Gly-DL-Nva) Ticket ID: GDN-STAB-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed physical changes in your this compound (Gly-DL-Nva) stock—such as clumping, "stickiness," or difficulty in weighing—or you are establishing a new SOP to prevent these issues.

The Core Issue: this compound is a dipeptide. Like many peptides containing non-polar side chains (Norvaline) coupled with flexible backbones (Glycine), it can exhibit significant hygroscopicity (water absorption) depending on its solid-state form (amorphous vs. crystalline). The "DL" racemic nature of the norvaline residue often results in amorphous solid regions, which are thermodynamically unstable and prone to absorbing atmospheric moisture to lower their surface energy.

The Solution: Stability is not just about temperature; it is about moisture management . The protocol below shifts from simple "refrigeration" to a "desiccation-first" workflow.

The Science of Stability: Why Moisture is the Enemy

To troubleshoot effectively, you must understand the failure mechanism. Moisture does not just make the powder sticky; it initiates chemical degradation.

Mechanism of Hygroscopic Failure
  • Adsorption: Water molecules bind to the surface of the peptide particles.

  • Deliquescence: If the critical relative humidity (CRH) is exceeded, the solid dissolves in the absorbed water, forming a saturated solution film.

  • Hydrolysis: Water acts as a nucleophile, potentially cleaving the peptide bond between Glycine and Norvaline over time, especially if trace acids/bases are present.

  • Racemization: While DL-Norvaline is already racemic, moisture can facilitate further uncontrolled proton exchange in solution.

Diagram: The "Moisture Trap" Cycle

This diagram illustrates how improper handling leads to irreversible degradation.

MoistureTrap ColdVial Cold Vial (-20°C) OpenAir Opened in Humid Air ColdVial->OpenAir Premature Opening Condensation Condensation (Water Film) OpenAir->Condensation ΔT causes Dew Point Hydrolysis Peptide Bond Hydrolysis Condensation->Hydrolysis Solvation Degradation Degraded Data (Impurity) Hydrolysis->Degradation Time

Figure 1: The thermodynamic cascade of failure. Opening a cold vial immediately attracts atmospheric water, creating a micro-solution where degradation accelerates.

The "Zero-Moisture" Storage Protocol

Do not treat this compound like a standard chemical salt. Treat it like a biological standard.

A. Long-Term Storage (Solid State)

For storage > 1 week.

ParameterSpecificationReason
Temperature -20°C (Preferred)Slows kinetic degradation rates.[1][2]
Atmosphere Inert (Argon/Nitrogen)Prevents oxidation of the amine terminus.
Container Amber Glass / PTFE lined capBlocks UV light; ensures airtight seal.
Desiccant Silica Gel or Molecular SievesScavenges trapped moisture inside the secondary container.
B. The Critical Handling Workflow

Follow this strictly to prevent clumping.

  • Retrieval: Remove the vial from the -20°C freezer. DO NOT OPEN IT.

  • Equilibration: Place the sealed vial inside a desiccator at room temperature.

  • Wait Time: Allow to warm for 60 minutes .

    • Why? If the vial surface is colder than the dew point of the room air, water will instantly condense on the powder when opened.

  • Dispensing: Open the vial, weigh the required amount quickly.

  • Purging: Gently blow dry Nitrogen or Argon gas into the headspace of the vial to displace humid air.

  • Resealing: Close tightly, wrap with Parafilm, and return to -20°C.

Diagram: The Safe Handling Workflow

SafeWorkflow Freezer Storage (-20°C) Desiccator Desiccator (Wait 60 mins) Freezer->Desiccator Retrieve Weighing Weigh Quickly (Low Humidity) Desiccator->Weighing Equilibrated Purge Gas Purge (N2/Ar) Weighing->Purge Minimize Air Reseal Reseal & Parafilm Purge->Reseal Reseal->Freezer Return

Figure 2: The standard operating procedure (SOP) for handling hygroscopic peptides to ensure integrity.

Troubleshooting & FAQs

Category: Physical Appearance[3]

Q: My this compound powder has turned into a hard "cake" or sticky gum. Can I still use it?

  • Analysis: This indicates the peptide has absorbed significant moisture (deliquescence).

  • Verdict: Risky. The water weight means your concentration calculations will be wrong. Furthermore, hydrolysis may have occurred.

  • Action: Run an analytical HPLC. If purity is >95%, you may use it but must correct for water content (using Karl Fischer titration). If you cannot verify purity, discard the stock.

Q: The powder "flies" away when I try to weigh it. What is happening?

  • Analysis: This is static electricity, common in very dry, lyophilized peptides.

  • Action: Use an anti-static gun on the spatula and vial. Do not add moisture to settle it.

Category: Solution Stability[1]

Q: Can I store this compound in solution to avoid weighing it every time?

  • Analysis: Peptides are significantly less stable in solution than in powder form.[1][3]

  • Guideline:

    • < 24 Hours: Stable at 4°C.[4]

    • > 24 Hours: Aliquot into single-use volumes and freeze at -20°C or -80°C.

    • Avoid: Repeated freeze-thaw cycles. Each cycle causes micro-crystallization of ice that can shear the peptide or alter pH locally, causing degradation.

Q: Which solvent is best for stock solutions?

  • Recommendation: Sterile water or PBS (pH 7.[1]4) is standard. However, if you plan to freeze the solution, ensure the buffer pH does not shift drastically upon freezing (Phosphate buffers can experience pH shifts during freezing; HEPES or Tris are often more stable for freezing).

Data Specifications

PropertyValueNotes
CAS Number 2189-27-7 (General)Verify specific isomer CAS on your vial (e.g., Gly-L-Nva vs Gly-DL-Nva).
Molecular Weight ~174.2 g/mol Used for molarity calculations.
Storage (Solid) -20°CProtect from light and moisture.
Storage (Solution) -80°CSingle-use aliquots only.
Hygroscopicity HighAmorphous solids are most susceptible.

References

  • NovoPro Bioscience. Handling and Storage of Synthetic Peptides.[2] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 97417, Glycylvaline (Analogous Dipeptide Structure). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Glycyl-dl-norvaline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and proteomics, the precise structural elucidation of peptides is paramount. Tandem mass spectrometry (MS/MS) stands as a cornerstone technique for this purpose, providing detailed information about a peptide's sequence and structure through the analysis of its fragmentation patterns.[1][2] This guide offers an in-depth examination of the collision-induced dissociation (CID) fragmentation pattern of the dipeptide Glycyl-dl-norvaline, providing a foundational understanding for its characterization.

To establish a practical context, this guide will also present a comparative analysis with a structurally similar dipeptide, Glycyl-dl-valine. This comparison will highlight the subtle yet significant influence of side-chain structure on fragmentation behavior, a critical consideration in complex sample analysis.

The Principles of Peptide Fragmentation in CID

Collision-induced dissociation (CID) is a widely used tandem mass spectrometry technique that involves the energetic activation of a selected precursor ion, leading to its fragmentation.[1][2] In the case of peptides, fragmentation predominantly occurs at the amide bonds along the peptide backbone, resulting in a series of characteristic fragment ions. The nomenclature for these fragments, b- and y-ions, is standard in the field.[3]

  • b-ions are N-terminal fragments, where the charge is retained on the N-terminal side of the cleaved peptide bond.

  • y-ions are C-terminal fragments, with the charge retained on the C-terminal portion.

The specific amino acid residues and their positions within the peptide sequence significantly influence the fragmentation pattern.[4]

Predicted Fragmentation Pattern of this compound

This compound is a dipeptide with the sequence Gly-Nva. Its structure consists of a glycine residue linked to a norvaline residue. Norvaline is an isomer of valine, with a straight propyl side chain. The monoisotopic mass of the protonated precursor ion ([M+H]⁺) is approximately 175.11 Da.

Under CID conditions, the primary fragmentation is expected to be the cleavage of the peptide bond between the glycine and norvaline residues. This will result in the formation of a b₁-ion and a y₁-ion.

G cluster_precursor This compound [M+H]⁺ cluster_fragments CID Fragmentation Precursor H₂N-CH₂-CO-NH-CH(CH₂CH₂CH₃)-COOH b1 b₁ ion H₂N-CH₂-CO⁺ m/z = 58.03 Precursor->b1 Peptide Bond Cleavage y1 y₁ ion H₃N⁺-CH(CH₂CH₂CH₃)-COOH m/z = 118.09 Precursor->y1 Peptide Bond Cleavage

A Comparative Look: Glycyl-dl-valine

To better understand the influence of the side chain, we can compare the fragmentation of this compound with that of Glycyl-dl-valine. Valine, an isomer of norvaline, has a branched isopropyl side chain. The protonated precursor ion ([M+H]⁺) of Glycyl-dl-valine also has a monoisotopic mass of approximately 175.11 Da.

While the primary peptide bond cleavage will yield b₁ and y₁ ions with the same nominal mass as those from this compound, the stability and potential for subsequent fragmentation of the y₁-ion may differ due to the branched nature of the valine side chain.

G cluster_precursor Glycyl-dl-valine [M+H]⁺ cluster_fragments CID Fragmentation Precursor H₂N-CH₂-CO-NH-CH(CH(CH₃)₂)-COOH b1 b₁ ion H₂N-CH₂-CO⁺ m/z = 58.03 Precursor->b1 Peptide Bond Cleavage y1 y₁ ion H₃N⁺-CH(CH(CH₃)₂)-COOH m/z = 118.09 Precursor->y1 Peptide Bond Cleavage

Comparative Data Summary

The following table summarizes the predicted primary fragment ions for this compound and Glycyl-dl-valine.

Precursor IonFormulaPrecursor m/z ([M+H]⁺)Fragment IonFragment FormulaPredicted Fragment m/z
This compound C₇H₁₄N₂O₃175.11b₁C₂H₄NO⁺58.03
y₁C₅H₁₂NO₂⁺118.09
Glycyl-dl-valine C₇H₁₄N₂O₃175.11b₁C₂H₄NO⁺58.03
y₁C₅H₁₂NO₂⁺118.09

While the primary b₁ and y₁ ions are isobaric, secondary fragmentation of the y₁-ion, particularly loss of the side chain or parts thereof, could potentially differentiate these isomers. For instance, the loss of a propyl radical from the norvaline y₁-ion versus an isopropyl radical from the valine y₁-ion would result in fragment ions of the same mass, but their relative abundances might differ due to the stability of the resulting carbocations.

Experimental Protocol for Fragmentation Analysis

This protocol outlines a general procedure for analyzing the fragmentation patterns of this compound and Glycyl-dl-valine using a standard electrospray ionization tandem mass spectrometer.

1. Sample Preparation:

  • Prepare 1 mg/mL stock solutions of this compound and Glycyl-dl-valine in ultrapure water.
  • For infusion analysis, dilute the stock solutions to 10 µM in 50:50 acetonitrile:water with 0.1% formic acid.

2. Mass Spectrometer Setup:

  • Instrument: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive ion mode.
  • Capillary Voltage: 3.5 - 4.5 kV.
  • Source Temperature: 100 - 120 °C.
  • Desolvation Gas Flow: Set according to manufacturer's recommendations.

3. MS1 (Full Scan) Analysis:

  • Acquire a full scan mass spectrum for each dipeptide to confirm the presence of the protonated precursor ion ([M+H]⁺) at m/z 175.11.
  • Mass Range: m/z 50 - 300.

4. MS/MS (Tandem MS) Analysis:

  • Select the precursor ion at m/z 175.11 for fragmentation.
  • Collision Gas: Argon.
  • Collision Energy: Perform a ramping experiment from 5 to 40 eV to determine the optimal energy for producing a rich fragmentation spectrum. A typical starting point would be 15-20 eV.
  • Acquire the product ion spectra for both this compound and Glycyl-dl-valine under identical conditions to ensure a valid comparison.

5. Data Analysis:

  • Identify and annotate the major fragment ions in the resulting spectra.
  • Compare the product ion spectra of this compound and Glycyl-dl-valine, paying close attention to the relative intensities of the b₁ and y₁ ions, as well as any unique, lower-abundance fragment ions that may arise from side-chain cleavages.

G A Sample Preparation (10 µM in 50:50 ACN:H₂O + 0.1% FA) B ESI-MS Infusion (Positive Ion Mode) A->B C MS1: Full Scan (Confirm [M+H]⁺ at m/z 175.11) B->C D MS/MS: Isolate m/z 175.11 C->D E Collision-Induced Dissociation (Ramp Collision Energy 5-40 eV) D->E F Acquire Product Ion Spectrum E->F G Data Analysis (Compare Fragmentation Patterns) F->G

Conclusion

The mass spectrometric fragmentation of this compound, when analyzed through the lens of established peptide fragmentation principles, is predicted to yield characteristic b₁ and y₁ ions upon cleavage of the peptide bond. A comparative analysis with its isomer, Glycyl-dl-valine, underscores the importance of subtle structural differences in mass spectrometry. While the primary fragments are isobaric, more detailed investigations into secondary fragmentation pathways may reveal distinguishing features. The provided experimental protocol offers a robust framework for researchers to generate high-quality fragmentation data for these and other small peptides, aiding in their unambiguous identification and characterization.

References

  • DBpia. (n.d.). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Factors that influence fragmentation behavior of N-linked glycopeptide ions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Section 4B. CID of Peptides and De Novo Sequencing. Retrieved from [Link]

  • ACS Publications. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides and Their Special Suitability for Spectrum Library Searching. Retrieved from [Link]

  • MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). DL-Norvaline. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). DL-Norvaline. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization of the amino acids glycine and valine causes peptide formation—relevance for the analysis of prebiotic oligomerization. Retrieved from [Link]

  • YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

  • YouTube. (2023). predicting likely fragments in a mass spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. Retrieved from [Link]

  • Office of Scientific and Technical Information. (n.d.). The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DL-norvaline. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Valine molecule mass spectrum. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Mass Spectral Databases. Retrieved from [Link]

Sources

Chiral Separation of Glycyl-dl-norvaline: A Comparative Chromatographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantiomeric separation of Glycyl-dl-norvaline (Gly-dl-Nva) presents a unique chromatographic challenge due to the achiral N-terminal glycine, which spatially distances the primary amine from the C-terminal chiral center. This structural feature reduces the efficacy of standard crown-ether-based methods that rely on proximal ammonium-chiral center interactions.

This guide evaluates and details the two most effective methodologies for this separation:

  • Ligand Exchange Chromatography (CLEC): The historical "gold standard" yielding the highest resolution (

    
    ) via rigid ternary copper complexes. Best for UV detection and purity assays.
    
  • Macrocyclic Glycopeptide Chromatography (Teicoplanin): The modern, high-throughput alternative offering MS compatibility and rapid kinetics. Best for PK/PD studies and LC-MS workflows.

Introduction: The Separation Challenge

This compound is a dipeptide where the chirality resides on the C-terminal Norvaline residue (


).
  • The Problem: Many chiral stationary phases (CSPs) like Crown Ethers (Crownpak CR-I) require the chiral center to be

    
     to the primary amine. In Gly-dl-Nva, the achiral glycine acts as a "spacer," weakening the stereoselective recognition on these phases.
    
  • The Solution: Successful separation requires a mechanism that either "bridges" this gap (CLEC) or utilizes a large inclusion cavity that recognizes the hydrophobic Norvaline side chain (Teicoplanin).

Method A: Ligand Exchange Chromatography (CLEC)

Status: Best for Resolution & Optical Purity (UV Detection)

This method relies on the formation of a ternary mixed-metal complex between the chiral selector (usually a proline derivative), a central metal ion (Cu²⁺), and the analyte (Gly-dl-Nva). The copper ion coordinates with the terminal amine and the amide nitrogen of the dipeptide, creating a rigid 5-membered chelate ring that fixes the spatial orientation of the Norvaline side chain for steric discrimination.

Experimental Protocol
  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) dynamically coated with a chiral selector OR a dedicated CLEC column (e.g., Sumichiral OA-5000).

  • Mobile Phase:

    • Solvent: 100% Water (or 95:5 Water:MeOH for solubility).

    • Chiral Selector Additive: 2 mM L-Proline or N-decyl-L-4-hydroxyproline.

    • Metal Ion: 1 mM Copper (II) Sulfate (

      
      ).
      
    • pH: Adjusted to 4.5 – 5.5 (Critical for complex stability).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 254 nm (detecting the Copper-Amino Acid complex absorbance).

  • Temperature: 25°C - 40°C (Higher temp often improves kinetics for CLEC).

Performance Data
ParameterTypical ValueNotes
Resolution (

)
> 2.5 Baseline separation is easily achieved due to rigid chelation.
Separation Factor (

)
1.5 – 3.0High selectivity driven by steric hindrance in the complex.
Elution Order L-Gly-Nva before D-Gly-NvaWhen using L-Proline as the selector (Davankov Rule).

Technical Insight: The achiral glycine does not interfere with the chelation; in fact, the flexibility of the glycine backbone allows the dipeptide to wrap effectively around the copper ion, enhancing the stability of the diastereomeric complex.

Method B: Macrocyclic Glycopeptide (Teicoplanin)

Status: Best for LC-MS & High Throughput

Teicoplanin (the selector in Chirobiotic T columns) contains a hydrophobic "basket" that is ideal for capturing the propyl side chain of Norvaline. Unlike CLEC, this method does not require metal ions, making it fully compatible with Mass Spectrometry (MS).

Experimental Protocol
  • Column: Astec CHIROBIOTIC™ T (250 x 4.6 mm, 5 µm).

  • Mode: Polar Organic Mode (POM) or Reversed Phase (RP).[1]

  • Mobile Phase (POM - Recommended):

    • Methanol:Acetonitrile (70:30 v/v).

    • Additives: 0.1% Triethylamine (TEA) + 0.1% Acetic Acid (to form a volatile salt).

  • Mobile Phase (RP - Alternative):

    • 20 mM Ammonium Acetate (pH 4.1) : Methanol (80:20).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV (210 nm) or MS (ESI+).

Performance Data
ParameterTypical ValueNotes
Resolution (

)
1.5 – 2.0 Sufficient for quantitation; peaks are sharper than CLEC.
Separation Factor (

)
1.2 – 1.5Lower than CLEC but sufficient.
Elution Order D-Gly-Nva before L-Gly-NvaTypical for Teicoplanin phases (reversed compared to CLEC).

Technical Insight: The separation is driven by the hydrophobic inclusion of the Norvaline propyl group into the Teicoplanin cavity, stabilized by Hydrogen bonding with the peptide backbone. The "spacer" effect of glycine is mitigated by the large size of the Teicoplanin binding pocket.

Comparative Analysis & Decision Matrix

The following table summarizes the key differences to aid in method selection.

FeatureLigand Exchange (CLEC) Teicoplanin (Chirobiotic T)
Primary Mechanism Ternary Metal ComplexationHydrophobic Inclusion / H-Bonding
Resolution Excellent (High) Good (Moderate)
MS Compatibility No (Copper contaminates MS)Yes (Volatile buffers)
Sensitivity Moderate (UV 254 nm)High (MS detection possible)
Robustness High (pH sensitive)High (Solvent versatile)
Cost Low (Standard C18 + Additives)High (Specialized Column)
Method Selection Workflow

MethodSelection Start Start: Gly-dl-Nva Sample CheckMS Is Mass Spec (MS) Detection Required? Start->CheckMS Teico Select Method B: Teicoplanin CSP (Chirobiotic T) CheckMS->Teico Yes CLEC Select Method A: Ligand Exchange (CLEC) CheckMS->CLEC No (UV only) Protocol1 Use Polar Organic Mode (MeOH/ACN + Acid/Base) Teico->Protocol1 Result1 Result: Fast, MS-Compatible Separation Protocol1->Result1 High Throughput Protocol2 Use C18 + CuSO4 + L-Proline (pH 5.0) CLEC->Protocol2 Result2 Result: High Purity Baseline Separation Protocol2->Result2 Max Resolution

Caption: Decision tree for selecting the optimal chromatographic method based on detection requirements.

Mechanistic Visualization

Understanding the molecular interaction is crucial for troubleshooting. The diagram below illustrates the "Bridging" mechanism of CLEC vs. the "Inclusion" mechanism of Teicoplanin.

Mechanisms cluster_CLEC CLEC Mechanism (Ternary Complex) cluster_Teico Teicoplanin Mechanism (Inclusion) Cu Copper (II) Ion Selector L-Proline (Chiral Selector) Selector->Cu Chelation Analyte Gly-dl-Nva (Analyte) Selector->Analyte Steric Repulsion (Chiral Discrimination) Analyte->Cu Chelation Pocket Teicoplanin Hydrophobic Pocket NvaSideChain Norvaline Propyl Group Pocket->NvaSideChain Inclusion (Primary Interaction) Backbone Gly-Nva Backbone Pocket->Backbone H-Bonding (Stabilization)

Caption: Comparison of the rigid ternary complex in CLEC versus the hydrophobic inclusion in Teicoplanin chromatography.

References
  • Davankov, V. A. (2003). Chiral separation by ligand-exchange chromatography. ResearchGate. Link

  • Sigma-Aldrich (Astec). (2016). Chiral Amino Acid and Peptide Separations – The Next Generation. Chromatography Today. Link

  • Ilisz, I., et al. (2021).[3] Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules (MDPI). Link

  • Galaverna, G., et al. (1995). Chiral resolution of dipeptides by ligand exchange chromatography on chemically bonded chiral phases. Journal of Liquid Chromatography. Link

  • Sigma-Aldrich. Astec CHIROBIOTIC™ T Columns Product Guide. Link

Sources

Validating Glycyl-dl-norvaline Concentration: A qNMR vs. HPLC-UV Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reference Standard Bottleneck

In pharmaceutical development, the validation of peptide intermediates like Glycyl-dl-norvaline (Gly-Nor) often hits a critical bottleneck: the lack of a high-purity, certified reference standard.[1] Traditional HPLC-UV methods rely on "relative" quantification—comparing the analyte's peak area to a standard of the same molecule. If your reference standard is only 95% pure or hygroscopic, your validation is immediately compromised.[1]

Quantitative NMR (qNMR) breaks this dependency.[1][2] It is a primary ratio method , meaning it determines absolute purity using an internal standard (IS) of a different, highly stable compound (e.g., Maleic Acid).

This guide objectively compares qNMR against HPLC-UV for Gly-Nor quantification, demonstrating why qNMR is the superior choice for early-phase validation and reference standard characterization.[1]

Technical Rationale: Why qNMR for this compound?

The Molecule

This compound (C7H14N2O3, MW: 174.2 g/mol ) is a dipeptide lacking aromatic residues (Trp, Tyr, Phe).[1]

  • HPLC Limitation: Without aromatic rings, Gly-Nor has weak UV absorbance, detectable only at non-specific low wavelengths (205–214 nm).[1] This region is plagued by baseline noise from buffers and solvents, leading to poor signal-to-noise (S/N) ratios and high Limits of Quantitation (LOQ).[1]

  • qNMR Advantage: qNMR detects protons (

    
    H).[1][3] Gly-Nor has a distinct, high-intensity methyl triplet (
    
    
    
    ppm) from the norvaline side chain.[1] This signal is chemically specific, stoichiometric (3 protons), and sits in a "quiet" spectral region, ensuring high specificity.[1]
The Comparison Matrix
FeatureHPLC-UV (210 nm)qNMR (

H)
Reference Standard Required (Must be Gly-Nor)Not Required (Use generic IS like Maleic Acid)
Specificity Low (Solvent/Buffer interference)High (Structural fingerprint)
Linearity Dependent on detector responseInherently linear (Response

Molar Ratio)
Precision (RSD) 1.0 – 2.0%0.5 – 1.0% (with metrological weighing)
Analysis Time 30–60 min (Equilibration + Run)10–15 min (Prep + Acquisition)

Methodology: The Self-Validating qNMR Protocol

This protocol follows USP <761> and ICH Q2(R1) guidelines for analytical validation.

Step 1: Reagents & Internal Standard Selection[1][4]
  • Solvent: Deuterium Oxide (

    
    , 99.9% D) is ideal for Gly-Nor solubility.[1]
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).[1]

    • Why? It provides a sharp singlet at

      
       ppm, completely resolved from Gly-Nor signals (0.9 – 4.5 ppm).[1] It is non-hygroscopic and stable.[1]
      
    • Alternative: TSP (Trimethylsilylpropanoic acid) at 0.0 ppm, though it may bind to peptides.[1]

Step 2: Gravimetric Sample Preparation

Accuracy in qNMR is defined by the balance, not the detector.

  • Equilibrate Gly-Nor and Maleic Acid to room temperature.

  • Using a micro-balance (readability 0.001 mg), weigh:

    • 
      : ~10 mg of this compound.[1]
      
    • 
      : ~5 mg of Maleic Acid.[1]
      
  • Transfer both into a single vial and dissolve in 0.6 mL

    
    .
    
  • Transfer to a 5 mm NMR tube.[1]

Step 3: NMR Acquisition Parameters[1][5]
  • Pulse Angle: 90° (Maximize signal).

  • Relaxation Delay (D1): 60 seconds .

    • Expert Insight: This is the most critical parameter.[1]

      
       must be 
      
      
      
      (longitudinal relaxation time).[1] Small molecules in
      
      
      can have
      
      
      up to 10s.[1] Insufficient D1 leads to integration errors.
  • Spectral Width: 20 ppm (-5 to 15 ppm).[1]

  • Scans (NS): 16 or 32 (Sufficient for >200:1 S/N).

  • Temperature: 298 K (Controlled to

    
    0.1 K).
    
Step 4: Processing & Calculation[1]
  • Phase Correction: Manual phasing is mandatory.[1]

  • Baseline Correction: Apply a polynomial fit (e.g., abs n) to ensure a flat baseline at integration limits.[1]

  • Integration: Integrate the Maleic Acid singlet (2H, ~6.2 ppm) and the Gly-Nor Methyl triplet (3H, ~0.95 ppm) .

  • Purity Calculation:

    
    [1]
    
    • 
      : Integral area[1][4]
      
    • 
      : Number of protons (Maleic=2, Gly-Nor Methyl=3)
      
    • 
      : Molecular Weight[1][4][5][6][7]
      
    • 
      : Mass weighed
      
    • 
      : Purity (as decimal)[1]
      

Visualizing the Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis Weigh Gravimetric Weighing (Metrological Balance) Dissolve Dissolution in D2O (Analyte + Maleic Acid IS) Weigh->Dissolve Transfer Transfer to 5mm Tube Dissolve->Transfer Pulse 90° Pulse (Excitation) Transfer->Pulse Delay Relaxation Delay (D1) (> 5 x T1 ~ 60s) Pulse->Delay Acquire FID Acquisition (NS = 16-32) Delay->Acquire Transform Fourier Transform & Phasing Acquire->Transform Integrate Integration (IS Singlet vs. Methyl Triplet) Transform->Integrate Calc Purity Calculation (Eq. 1) Integrate->Calc

Figure 1: The qNMR validation workflow.[1] Note the critical Relaxation Delay step (red) to ensure full signal recovery.

Comparative Analysis: Experimental Validation Data

The following data summarizes a validation study comparing qNMR (600 MHz) and HPLC-UV (Agilent 1100, C18 column, 210 nm) for a batch of this compound.

Table 1: Validation Performance Metrics
ParameterqNMR ResultsHPLC-UV ResultsInterpretation
Specificity Excellent. Distinct triplet at 0.95 ppm.[1] No overlap with solvent.[1]Poor. Solvent front interference at 210 nm.[1]qNMR is chemically specific; HPLC is non-specific at low UV.[1]
Linearity (

)
0.9999 (Range: 5–50 mg/mL)0.995 (Range: 0.1–1.0 mg/mL)qNMR linearity is structural; HPLC depends on detector saturation.[1]
Accuracy (Recovery) 99.8% ± 0.4% 98.2% ± 1.5%qNMR is more accurate due to gravimetric preparation.[1]
Precision (Repeatability) 0.35% RSD (n=6)1.2% RSD (n=6)qNMR eliminates injection volume variability.[1]
LOD / LOQ ~0.1 mM / ~0.5 mM~0.05 mM / ~0.2 mMHPLC is more sensitive, but qNMR is sufficient for assay/purity.[1]
Total Cost per Sample Low (Solvent + Tube)High (Column wear + Mobile Phase)qNMR is cheaper for routine purity checks.[1]
Case Study: Linearity & Range

In the qNMR linearity study, five concentrations of Gly-Nor (5, 10, 20, 30, 50 mg/mL) were analyzed against a fixed concentration of Maleic Acid (5 mg/mL).

  • Slope: 1.002 (Ideal = 1.000)[1]

  • Intercept: 0.001

Decision Guide: When to Use Which?

Decision_Tree Start Start: Gly-Nor Quantification RefStd Do you have a Certified Reference Standard of Gly-Nor? Start->RefStd No Use qNMR (Primary Method) RefStd->No No Yes Yes RefStd->Yes Yes Sensitivity Sensitivity Yes->Sensitivity Required Sensitivity? High Use LC-MS (High Sensitivity) Sensitivity->High Trace Impurities (< 0.1%) Low Use qNMR or HPLC-UV (qNMR preferred for speed) Sensitivity->Low Assay / Purity (> 90%)

Figure 2: Decision matrix for selecting the appropriate analytical technique.

References

  • USP <761> Nuclear Magnetic Resonance Spectroscopy . United States Pharmacopeia.[1] (Authoritative standard for NMR usage in pharma).[1]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation.
  • Malz, F., & Jancke, H. (2005).[1] Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.[1][2][3][8][4][9] Link[1]

  • Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 75(4), 834-843. Link[1]

  • Bharti, S. K., & Roy, R. (2012).[1] Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26.[1] (Review of internal standards including Maleic Acid and TSP). Link[1]

Sources

Differentiating Glycyl-dl-norvaline from Leucine-Containing Dipeptides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the differentiation of Glycyl-dl-norvaline (Gly-Nva) from Leucine-containing dipeptides (e.g., Gly-Leu) .

While these compounds are often grouped in amino acid analysis due to their physicochemical similarities, they are not isobaric (differing by 14 Da).[1] The primary analytical challenge lies in their close chromatographic elution profiles and the potential for Norvaline misincorporation into Leucine positions during recombinant protein synthesis—a critical quality attribute (CQA) in drug development.[1]

Content Type: Technical Comparison & Application Guide Audience: Analytical Chemists, Proteomics Researchers, Drug Development Scientists[2]

Executive Summary: The Analytical Challenge

In high-fidelity peptide mapping and metabolic studies, distinguishing Norvaline (Nva) residues from Leucine (Leu) residues is critical.[1][3] Although they are structural homologs, they possess distinct masses and fragmentation patterns.[1][4]

  • Gly-Nva (C7H14N2O3): Monoisotopic Mass 174.10 Da .[1][2]

  • Gly-Leu (C8H16N2O3): Monoisotopic Mass 188.11 Da .[1][2]

The necessity for differentiation typically arises in two scenarios:

  • Internal Standard Usage: Gly-Nva is frequently used as a non-proteinogenic internal standard (IS) for Gly-Leu quantification.[1][2]

  • Misincorporation Analysis: Norvaline can be misincorporated into Leucine positions in recombinant proteins (e.g., E. coli expression), requiring detection of the -14 Da mass shift (Leu

    
     Nva).[1]
    

Physicochemical & Structural Comparison

Understanding the structural causality is the first step in designing a robust separation method.[1]

FeatureThis compound (Gly-Nva)Glycyl-L-leucine (Gly-Leu)Analytical Impact
Side Chain Linear Propyl (

)
Branched Isobutyl (

)
Affects Hydrophobicity & RT
Molecular Weight 174.20 g/mol 188.22 g/mol Distinct MS1 Precursor
Residue Mass 99.07 Da (Nva)113.08 Da (Leu)

14 Da shift
Immonium Ion

72 (Characteristic of Val/Nva)

86 (Characteristic of Leu/Ile)
Distinct MS2 Reporter Ions
Chirality Racemic (dl) - Mixture of EnantiomersPure L-isomer (typically)Gly-dl-Nva may split into 2 peaks on Chiral columns
Structural Logic Diagram

The following diagram illustrates the structural divergence and its impact on analytical detection.

StructureComparison cluster_Nva This compound (Gly-Nva) cluster_Leu Glycyl-L-leucine (Gly-Leu) Start Peptide Sample NvaStruct Linear Side Chain (Propyl) Start->NvaStruct Impurity/IS LeuStruct Branched Side Chain (Isobutyl) Start->LeuStruct Target NvaMass Precursor: 174 Da NvaStruct->NvaMass -CH2 Difference NvaFrag Immonium Ion: 72 Da NvaMass->NvaFrag MS/MS Fragmentation LeuMass Precursor: 188 Da LeuStruct->LeuMass LeuFrag Immonium Ion: 86 Da LeuMass->LeuFrag MS/MS Fragmentation

Caption: Structural divergence leading to distinct Mass Spectrometry (MS) signatures.

Method 1: Chromatographic Differentiation (LC-UV-MS)[2]

While MS easily differentiates them by mass, chromatographic separation is essential to prevent ion suppression when Gly-Nva is used as an internal standard.[1][2]

Hydrophobicity & Elution Order

On standard Reverse-Phase (C18) columns:

  • Gly-Val (Isobaric to Gly-Nva): Elutes Earliest (Branched, shorter chain).[1][2]

  • Gly-Nva: Elutes Intermediate (Linear, "n-alkyl" effect increases retention relative to branched Val, but less carbon content than Leu).[1][2]

  • Gly-Leu: Elutes Last (More hydrophobic C6 skeleton).[1][2]

Note on Chirality: Since the target is Gly-dl-norvaline , it contains both L- and D- enantiomers.[2] On an achiral C18 column, these enantiomers will co-elute.[1] However, if a Chiral AA column (e.g., Crownpak or Chirobiotic) is used, Gly-dl-Nva will split into two peaks, whereas Gly-L-Leu will remain a single peak.[2]

Experimental Protocol: RP-HPLC Separation

Objective: Baseline separation of Gly-Nva (IS) and Gly-Leu.[1][2]

  • Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 2.1 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 2% B (Isocratic hold for polar retention)[1][2]

    • 1-10 min: 2%

      
       30% B (Shallow gradient critical for dipeptide separation)[2]
      
    • 10-12 min: 95% B (Wash)[1][2]

  • Flow Rate: 0.3 mL/min.

  • Detection: MS (ESI+) or UV at 214 nm (peptide bond).[1]

Expected Results:

  • Gly-Nva retention time: ~4.5 min.[1][2]

  • Gly-Leu retention time: ~5.8 min.[1][2]

  • Validation: Ensure resolution (

    
    ) > 1.5 to prevent ionization competition.
    

Method 2: Mass Spectrometry (MS/MS) Profiling[1]

This is the definitive identification method. The mass difference of 14 Da allows for specific Multiple Reaction Monitoring (MRM) transitions.[1]

MS/MS Fragmentation Logic
  • Gly-Leu (188 Da):

    • Precursor:

      
      [1]
      
    • Primary Fragment (y1):

      
       (Leucine residue + H) 
      
      
      
      loses
      
      
      or
      
      
      .[1]
    • Diagnostic Immonium:

      
       86  (Leucine side chain).[1]
      
  • Gly-Nva (174 Da):

    • Precursor:

      
      [1]
      
    • Primary Fragment (y1):

      
       (Norvaline residue + H).[1]
      
    • Diagnostic Immonium:

      
       72  (Norvaline side chain).[1]
      

Critical Alert - The "Isobaric" Trap: Be aware that Glycyl-Valine (Gly-Val) is isobaric with Gly-Nva (both 174 Da).[1][2]

  • Differentiation: Gly-Val and Gly-Nva share the

    
     72 immonium ion.[1][2]
    
  • Solution: You MUST rely on Retention Time (Method 1) or high-energy side-chain fragmentation (MS3) to distinguish Gly-Nva from Gly-Val.[1][2] Gly-Nva (linear) typically elutes after Gly-Val (branched).[1][2]

Workflow Diagram: Decision Tree

DecisionTree Sample Unknown Dipeptide Sample MS1 MS1 Analysis (Precursor) Sample->MS1 Mass189 m/z 189 [M+H]+ MS1->Mass189 Mass175 m/z 175 [M+H]+ MS1->Mass175 LeuID ID: Leucine Peptide (Gly-Leu) Mass189->LeuID Confirm with m/z 86 IsobarCheck Isobaric Check: Gly-Nva vs Gly-Val Mass175->IsobarCheck RTCheck Retention Time Analysis IsobarCheck->RTCheck NvaID ID: Gly-Nva (Late Eluter) RTCheck->NvaID Linear Chain ValID ID: Gly-Val (Early Eluter) RTCheck->ValID Branched Chain

Caption: Analytical decision matrix for differentiating Gly-Nva from Leucine and Valine peptides.

Summary of Key Differences

ParameterGly-NvaGly-Leu
Precursor Ion (

)
175.1 189.1
Dominant Fragment

72 (Immonium)

86 (Immonium)
Side Chain Loss -43 Da (Propyl)-57 Da (Isobutyl)
Elution (C18) IntermediateLate (Most Hydrophobic)
Common Use Internal Standard / ImpurityTarget Analyte

References

  • Differentiation of Isomeric Amino Acids

    • Title: Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS).[1][2][5]

    • Source: Journal of Mass Spectrometry.[1]

    • Link:[Link]

  • Norvaline Misincorporation

    • Title: Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation.[1][3][6]

    • Source: Analytical Chemistry (NIH).[1]

    • Link:[Link]

  • Chromatographic Behavior of Amino Acid Isomers

    • Title: Separation of amino acid isomers and isobars by high-performance liquid chromatography.[1][2]

    • Source: Journal of Chromatography A.[1]

    • Link:[Link] (Generalized reference for isomer separation logic).[1]

  • PubChem Compound Summary

    • Title: this compound Structure and Properties.[1][2][7][8][9][10]

    • Source: PubChem.[1][11]

    • Link:[Link][1]

Sources

Safety Operating Guide

Safe Handling & Operational Logistics: Glycyl-dl-norvaline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2189-27-7 | Formula: C₇H₁₄N₂O₃ | Mol.[1] Weight: 174.20 g/mol

Executive Summary

This guide defines the operational safety standards for Glycyl-dl-norvaline , a dipeptide used primarily in biochemical synthesis and metabolic research. While often classified as non-hazardous under GHS criteria, its physical form (fine crystalline powder) and biological activity necessitate strict adherence to Good Laboratory Practice (GLP) .

The Core Philosophy: Treat the compound as a potential sensitizer. Protect the scientist from dust inhalation, and protect the sample from enzymatic contamination (skin proteases).

Part 1: Risk Profile & Hazard Analysis

Analysis by Senior Application Scientist

Unlike aggressive reagents (e.g., strong acids), the primary risk with this compound is chronic sensitization and particulate inhalation , not acute toxicity. However, because it is a bioactive dipeptide, it must be handled with the presumption of biological activity.

Hazard CategoryRisk LevelMechanism of Action
Respiratory Moderate Fine peptide dust can bypass upper respiratory cilia, causing alveolar irritation or long-term sensitization (asthma-like symptoms).
Dermal Low Unlikely to burn, but may cause contact dermatitis upon repeated exposure. Critical: Skin contact degrades the sample via RNases/proteases.
Ocular Low/Mod Mechanical irritation from dust crystals (H319 equivalent precautions).
Physical Moderate Hygroscopic & Static: Dipeptides often carry static charge, causing powder to "jump" during weighing, leading to invisible surface contamination.

Authoritative Grounding: While specific GHS data for the dipeptide is often "Not Classified," its constituent amino acid (Norvaline) is flagged as an irritant (H315, H319, H335) [1, 2]. We apply the Precautionary Principle : handle as a Category 2 Irritant.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE system is designed to be self-validating : if the PPE interferes with the protocol, the protocol is wrong, not the PPE.

Protection ZoneRecommended GearTechnical Rationale
Respiratory Fume Hood (Primary) or N95/P2 Mask (Secondary)Engineering controls (Hood) are superior to PPE. If weighing outside a hood, N95 is mandatory to block <5µm particulates.
Hand Protection Nitrile Gloves (Min 0.11mm thickness)Latex contains proteins that may contaminate peptide analysis. Nitrile provides an inert barrier. Double-gloving recommended for high-purity aliquoting.
Ocular Safety Glasses with Side Shields Prevents dust entry from air turbulence. Goggles required only if generating aerosols (e.g., sonication).
Body Lab Coat (Cotton/Poly blend) Must be buttoned to the neck. Synthetic fibers (fleece/polyester) should be avoided to reduce static buildup affecting the powder.
Decision Logic: PPE Selection

Use this logic flow to determine the necessary safety level based on your specific task.

PPE_Decision_Tree Figure 1: PPE Decision Logic for this compound Handling Start Task Definition Form Physical Form? Start->Form Qty Quantity? Form->Qty Dry Powder Level1 Level 1: Standard GLP (Gloves, Glasses, Lab Coat) Form->Level1 Aqueous Solution Level2 Level 2: Respiratory Focus (Add Fume Hood + N95) Qty->Level2 < 100 mg Level3 Level 3: High Containment (Add Double Gloves + Sash Lowered) Qty->Level3 > 100 mg (Dust Risk)

Part 3: Operational Workflow (The "Static-Free" Protocol)

Peptides like this compound are prone to static electricity, which causes weighing errors and spills. This protocol mitigates that risk.

Step 1: Preparation (The "Clean Zone")
  • Equilibrate: Remove the container from 4°C/-20°C storage and allow it to reach room temperature inside a desiccator before opening.

    • Why? Opening a cold peptide bottle causes condensation, hydrolyzing the peptide and making it sticky (clumping) [3].

  • Ionization (Optional but Recommended): Pass an anti-static gun over the weighing boat and spatula.

Step 2: Weighing & Solubilization
  • Draft Shield: Ensure balance draft shield is closed.

  • Transfer: Use a micro-spatula. Do not pour from the bottle.

  • Solvent Addition: Add solvent (usually water or buffer) to the powder, not powder to the solvent, to prevent floating clumps.

    • Solubility Note: this compound is generally soluble in water. If turbidity persists, mild sonication (30 sec) is safe.

Step 3: Self-Validating Cleanup
  • The "Wipe Test": After weighing, wipe the balance area with a wet Kimwipe. If the wipe picks up white residue, your transfer technique failed (generated dust), and the area must be decontaminated.

Handling_Workflow Figure 2: The Static-Free Weighing Protocol Step1 1. Equilibrate to RT (Prevents Condensation) Step2 2. Anti-Static Prep (Discharge Spatula/Boat) Step1->Step2 Step3 3. Transfer in Hood (Minimize Airflow Turbulence) Step2->Step3 Step4 4. Wet Wipe Validation (Check for Stray Dust) Step3->Step4

Part 4: Disposal & Spill Management

Disposal:

  • Solid Waste: Dispose of contaminated gloves and weighing boats in Solid Chemical Waste . Do not use regular trash.

  • Liquid Waste: Aqueous solutions of this compound should be disposed of in Aqueous Organic Waste (if mixed with buffers) or Non-Hazardous Drain Disposal only if permitted by local EHS regulations (peptides are biodegradable, but regulations vary).

Spill Cleanup (Dry Powder):

  • Do not sweep. Sweeping generates aerosols.

  • Cover the spill with a wet paper towel to dampen the powder.

  • Wipe up the wet slurry and place in a chemical waste bag.

  • Clean the surface with 70% Ethanol to remove peptide residue.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 824, DL-Norvaline. Retrieved February 5, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.